molecular formula C16H10BrNO2 B1266358 6-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 33007-99-7

6-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1266358
CAS No.: 33007-99-7
M. Wt: 328.16 g/mol
InChI Key: PPBAFFAAGXPVNW-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7) is a high-purity quinoline derivative that serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research. The compound features a bromine atom at the 6-position and a carboxylic acid group at the 4-position of the quinoline core, providing two distinct sites for further chemical modification and structure-activity relationship (SAR) studies. This compound is primarily valued as a key intermediate in the design and synthesis of novel histone deacetylase (HDAC) inhibitors, which are a major focus in anticancer drug discovery . The quinoline-4-carboxylic acid moiety can be incorporated into pharmacophores that target the HDAC active site, with research demonstrating that such structures can exhibit significant HDAC3 selectivity and potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis . Furthermore, the 4-carboxyl quinoline scaffold is recognized as a suitable template for developing selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are investigated for their potential in creating anti-inflammatory agents with improved safety profiles, as the carboxyl group plays a key role in binding to the enzyme's active site . The bromine substituent offers a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to diversify the molecular structure and explore new chemical space for drug discovery . Applications: Pharmaceutical intermediate; HDAC inhibitor development; COX-2 inhibitor research; Anticancer agent discovery; Organic synthesis building block. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

6-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAFFAAGXPVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186639
Record name Cinchoninic acid, 6-bromo-2-phenyl-
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Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33007-99-7
Record name Cinchoninic acid, 6-bromo-2-phenyl-
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Record name Cinchoninic acid, 6-bromo-2-phenyl-
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Record name Cinchoninic acid, 6-bromo-2-phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, aromatic structure, featuring a quinoline core substituted with a bromine atom, a phenyl group, and a carboxylic acid moiety, imparts a unique set of physicochemical properties that are crucial for its application in drug design and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance, particularly in the context of histone deacetylase (HDAC) inhibition.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a chemical setting.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₀BrNO₂[1]
Molecular Weight 328.16 g/mol [1]
Physical State Solid[1]
Purity ≥95%[1]
Thermal and Spectroscopic Properties
PropertyValueSource
Melting Point Not explicitly reported. See Section 2.1 for the experimental protocol.
Boiling Point 502.3 °C at 760 mmHgChem-Impex
Partition and Solubility Properties
PropertyValueSource
LogP (Octanol-Water Partition Coefficient) 4.36Chem-Impex
Solubility No quantitative data available. See Section 2.2 for the experimental protocol.
pKa (Acid Dissociation Constant) Not explicitly reported. See Section 2.3 for the experimental protocol.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring the melting point, solubility, and pKa of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Melting_Point_Determination

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of this compound can be determined in various solvents, including aqueous buffers and organic solvents relevant to pharmaceutical formulations.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

Solubility_Determination

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key determinant of its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the acid, is identified as the point of steepest slope.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination

Biological Relevance and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a promising class of histone deacetylase (HDAC) inhibitors.[2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The general mechanism of action for a 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitor involves the "cap" group (the quinoline moiety) interacting with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.

HDAC_Inhibition_Pathway

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a valuable scaffold in medicinal chemistry. This guide has summarized the available data and provided detailed protocols for the experimental determination of its key properties. The emerging role of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors highlights the potential of this compound in the development of novel therapeutics. Further research into its precise physicochemical characteristics and biological activities will undoubtedly pave the way for its broader application in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids and their derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. The rigid quinoline scaffold is a common feature in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position of the quinoline-4-carboxylic acid core can significantly influence the molecule's physicochemical properties and biological activity, making 6-Bromo-2-phenylquinoline-4-carboxylic acid a key intermediate for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved in their preparation.

Core Synthesis of this compound

Two principal named reactions are widely employed for the synthesis of the this compound core: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the synthesis of this compound, 4-bromoaniline, benzaldehyde, and pyruvic acid are the key starting materials.

Reaction Scheme:

A modified hydrogen-transfer protocol of the Doebner reaction has been shown to be particularly effective for anilines bearing electron-withdrawing groups, such as 4-bromoaniline.[1]

Experimental Protocol: Modified Doebner Reaction [1]

  • Initial Mixture: In a suitable reaction vessel, create a mixture of 4-bromoaniline and benzaldehyde in acetonitrile.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data:

ReactantsProductYieldReference
4-Bromoaniline, Benzaldehyde, Pyruvic AcidThis compound78%[1]

Logical Workflow for the Doebner Reaction:

Below is a diagram illustrating the general workflow for the synthesis of this compound via the Doebner reaction.

Doebner_Workflow Reactants 4-Bromoaniline, Benzaldehyde, Pyruvic Acid Mixing Mix in Acetonitrile Reactants->Mixing Heating1 Heat at 65°C (1 hour) Mixing->Heating1 AddPyruvicAcid Add Pyruvic Acid Solution Heating1->AddPyruvicAcid Heating2 Heat at 65°C (20 hours) AddPyruvicAcid->Heating2 Workup Aqueous Work-up (NaHCO3, EtOAc) Heating2->Workup Purification Purification (Recrystallization) Workup->Purification Product 6-Bromo-2-phenylquinoline- 4-carboxylic Acid Purification->Product

Caption: General workflow for the Doebner synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base.[2][3] For the synthesis of this compound, 5-bromoisatin and acetophenone are the required starting materials.

Reaction Scheme:

The reaction proceeds via a base-induced hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine, which then cyclizes and dehydrates to yield the quinoline product.[3][4]

Experimental Protocol: Pfitzinger Reaction (Adapted from a similar synthesis) [4][5]

  • Base Solution: In a round-bottom flask, dissolve potassium hydroxide (KOH) (35 mmol) in 50 mL of a 20% aqueous ethanol solution.

  • Addition of Reactants: To the basic solution, add 5-bromoisatin (14 mmol) and acetophenone (16.5 mmol).

  • Reaction: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90°C for 18-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, evaporate the solvent.

    • Dissolve the residue in a minimum amount of water.

    • Wash the resulting solution with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.

    • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (HCl) or acetic acid to a pH of 4-5 to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

    • Dry the product to obtain this compound.

Logical Workflow for the Pfitzinger Reaction:

The following diagram illustrates the key steps in the Pfitzinger synthesis.

Pfitzinger_Workflow Reactants 5-Bromoisatin, Acetophenone BaseSolution Add to KOH in 20% aq. Ethanol Reactants->BaseSolution Reflux Reflux at 80-90°C (18-36 hours) BaseSolution->Reflux SolventRemoval Evaporate Solvent Reflux->SolventRemoval Dissolve Dissolve in Water SolventRemoval->Dissolve Wash Wash with Et2O Dissolve->Wash Acidify Acidify with HCl/AcOH Wash->Acidify Filter Filter and Dry Acidify->Filter Product 6-Bromo-2-phenylquinoline- 4-carboxylic Acid Filter->Product

Caption: Key steps of the Pfitzinger synthesis.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters.

Amide Derivatives

A common strategy for the synthesis of amide derivatives involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

General Reaction Scheme:

  • This compound + SOCl₂ → 6-Bromo-2-phenylquinoline-4-carbonyl Chloride

  • 6-Bromo-2-phenylquinoline-4-carbonyl Chloride + R¹R²NH → N-(R¹,R²)-6-Bromo-2-phenylquinoline-4-carboxamide

Experimental Protocol: Synthesis of Amide Derivatives

  • Step 1: Formation of the Acyl Chloride

    • To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂).

    • Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is often used in the next step without further purification.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • Cool the solution in an ice bath.

    • Add the desired primary or secondary amine, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.

    • Stir the reaction mixture at room temperature until completion.

    • Perform an aqueous work-up to remove salts and excess reagents.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data for Amide Derivatives:

The yields for the amidation step are generally good, but vary depending on the amine used.

Amine UsedProduct ClassTypical Yield Range
Primary AminesN-substituted amides60-85%
Secondary AminesN,N-disubstituted amides55-80%
Heterocyclic Derivatives

The core structure can be further elaborated to create more complex heterocyclic systems. For instance, it is a reactant in the preparation of (triazolothiadiazolyl)quinolines through condensation with aminotriazolethiols.[6]

Biological Significance and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. Some derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[7]

Furthermore, quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in modern cancer drug development.

STAT3 Signaling Pathway and Inhibition by Quinoline Derivatives:

The following diagram illustrates a simplified representation of the STAT3 signaling pathway and its inhibition.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation Inhibitor Quinoline Derivative (e.g., YHO-1701) Inhibitor->STAT3 Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor

Caption: Simplified STAT3 signaling and its inhibition.

Conclusion

The synthesis of this compound and its derivatives can be efficiently achieved through well-established synthetic methodologies, primarily the Doebner and Pfitzinger reactions. The versatility of the carboxylic acid functional group allows for the creation of a diverse library of amide and other derivatives. The demonstrated biological activity of this class of compounds, particularly as inhibitors of key signaling pathways implicated in cancer, underscores their importance as scaffolds for the development of novel therapeutics. This guide provides a solid foundation of protocols and data to aid researchers in the synthesis and exploration of this promising area of medicinal chemistry.

References

6-Bromo-2-phenylquinoline-4-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33007-99-7[1]

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, established synthetic protocols, and an analysis of its biological activity, drawing from data on structurally related analogs. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of relevant quantitative data to facilitate further investigation and application of this compound.

Compound Identification and Properties

This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchoninic acid. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position significantly influences its chemical and biological characteristics.

PropertyValueSource
CAS Number 33007-99-7[1]
Molecular Formula C₁₆H₁₀BrNO₂[1]
Molecular Weight 328.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES O=C(O)C1=CC(C2=CC=CC=C2)=NC2=CC=C(Br)C=C21[1]
Physical State Solid[1]
Purity ≥95% (typical)[1]

Synthesis and Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction.[5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] For the synthesis of the title compound, 5-bromoisatin would be the appropriate starting material to react with acetophenone.

General Protocol for Pfitzinger Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-6-bromoquinoline-4-carboxylic acids.[4][7]

Materials:

  • 5-Bromoisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Base Solution Preparation: Prepare a 20-30% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 equivalents relative to isatin) in the aqueous ethanol solvent.

  • Reaction Mixture: To the basic solution, add 5-bromoisatin (1 equivalent) and acetophenone (approx. 1.1-1.2 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring. The reaction is typically refluxed for 18 to 36 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dissolve the residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone and other non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven.

Synthesis Workflow Diagram

G Pfitzinger Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product r1 5-Bromoisatin p1 Combine reactants in flask r1->p1 r2 Acetophenone r2->p1 r3 KOH in EtOH/H2O r3->p1 p2 Reflux at 80-90°C for 18-36h p1->p2 p3 Cool & Concentrate p2->p3 p4 Dissolve in H2O & Wash with Et2O p3->p4 p5 Acidify with HCl/AcOH p4->p5 p6 Vacuum Filtration p5->p6 p7 Recrystallize & Dry p6->p7 fp 6-Bromo-2-phenylquinoline- 4-carboxylic acid p7->fp

Caption: General workflow for the Pfitzinger synthesis of the title compound.

Biological Activity and Applications

While specific quantitative biological data for this compound is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore. Derivatives are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs), sirtuins, and protein kinases, making them promising candidates for anticancer and antimicrobial drug development.[8][9][10]

Anticancer Potential (Data from Analogs)

Structurally similar compounds have demonstrated significant activity against various cancer cell lines. The data below is for closely related 2-phenylquinoline-4-carboxylic acid and 6-bromo-quinazoline derivatives, which serve as important reference points.

Compound/AnalogTarget/Cell LineActivity (IC₅₀)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)SIRT37.2 µM[8][11]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)HDAC324.45 µM[9][12]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)K562 (Leukemia)1.02 µM[12]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)MCF-7 (Breast Cancer)5.66 µM[12]
6-Bromo quinazoline deriv. (8a)MCF-7 (Breast Cancer)15.85 µM
6-Bromo quinazoline deriv. (8a)SW480 (Colon Cancer)17.85 µM
Antimicrobial Potential (Data from Analogs)

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.

Compound/AnalogBacterial StrainActivity (MIC)Reference
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₄)Staphylococcus aureus64 µg/mL[10]
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₇)Escherichia coli128 µg/mL[10]
Benzimidazolium Salt Analog (1)MRSA15.62 µg/mL[13]
Benzimidazolium Salt Analog (3)MDR E. coli7.81 µg/mL[13]
Potential Mechanism of Action: Kinase Inhibition Signaling

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Inhibition of upstream kinases (like IKK) prevents the degradation of IκB, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing it from activating pro-survival genes in the nucleus.

G Hypothesized Quinoline Inhibitor Action on NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB Degradation inhibitor 6-Bromo-2-phenylquinoline- 4-carboxylic acid inhibitor->IKK INHIBITS Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Potential mechanism via inhibition of an upstream kinase in the NF-κB pathway.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While direct biological data is sparse, the known activities of its structural analogs strongly suggest its potential as a scaffold for developing novel anticancer and antimicrobial agents. The synthetic protocols provided herein are robust and adaptable. Further research is warranted to elucidate the specific biological targets and quantitative efficacy of the title compound, which may lead to the development of new therapeutic leads.

References

Solubility Profile of 6-Bromo-2-phenylquinoline-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-phenylquinoline-4-carboxylic acid. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Compound Overview

This compound is a quinoline carboxylic acid derivative. The quinoline core is a key pharmacophore in many biologically active compounds, and the carboxylic acid functional group significantly influences its physicochemical properties, including solubility. The presence of a bromine atom and a phenyl group further modifies its polarity and potential for intermolecular interactions.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₀BrNO₂[1]
Molecular Weight 328.16 g/mol [1]
Appearance Solid[1]
CAS Number 33007-99-7[1][2]
Purity ≥95%[1]

Predicted Solubility Behavior

The solubility of quinoline-4-carboxylic acid derivatives is influenced by several factors including pH, crystalline structure, and the nature of substituents on the quinoline ring.[3] As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the carboxylic acid group will be protonated, leading to lower aqueous solubility.[3] Conversely, in neutral to basic conditions, the formation of the more polar carboxylate anion should increase its solubility in aqueous media.

Based on its structure, which contains a large, nonpolar aromatic system, the compound is predicted to have low solubility in water and higher solubility in polar aprotic organic solvents. The general principle of "like dissolves like" suggests the following predicted solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Limited to moderate solubility is expected. While the carboxylic acid group can participate in hydrogen bonding, the large hydrophobic scaffold will likely hinder extensive dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Good solubility is anticipated in these solvents due to their ability to solvate the polar carboxylic acid group and interact favorably with the aromatic rings.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the presence of the polar carboxylic acid group.

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination is necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic workflow for determining the solubility of this compound.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output A Compound Procurement and Purity Verification B Solvent Selection and Degassing A->B C Preparation of Supersaturated Solutions (Excess Solute in Solvent) B->C D Equilibration using Shake-Flask Method (Constant Temperature Agitation) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantification of Solute in Supernatant (e.g., HPLC, UV-Vis) E->F G Data Analysis and Solubility Calculation (mg/mL or mol/L) F->G H Final Solubility Report G->H

Caption: A logical workflow for the experimental determination of solubility.

Detailed Shake-Flask Protocol

This protocol is adapted from standard methods for determining the solubility of poorly soluble compounds.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at a known concentration.

    • From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.

    • For HPLC, develop a method that provides good separation and a sharp peak for the compound. For UV-Vis, determine the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Signaling Pathways and Experimental Workflows

Currently, there is limited information in the public domain linking this compound to specific signaling pathways. However, quinoline derivatives are known to be investigated as inhibitors of various enzymes and receptors. For instance, some 2-phenylquinoline-4-carboxylic acid derivatives have been studied as histone deacetylase (HDAC) inhibitors.[4][5] Should this compound be investigated in a similar context, a general workflow for screening its inhibitory activity would be applicable.

General Workflow for Enzyme Inhibition Assay

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A Prepare Compound Stock Solution in DMSO C Serial Dilution of Compound A->C B Prepare Enzyme and Substrate Solutions in Assay Buffer D Incubate Enzyme with Compound B->D C->D E Initiate Reaction by Adding Substrate D->E F Incubate for a Defined Period E->F G Stop Reaction F->G H Measure Signal (e.g., Fluorescence, Absorbance) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: A generalized workflow for assessing enzyme inhibition.

Conclusion

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the early days of synthetic chemistry to the forefront of targeted drug discovery, this heterocyclic motif has proven to be remarkably versatile. Its history is a compelling narrative of chemical ingenuity and the relentless pursuit of new medicines. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of quinoline-4-carboxylic acids. It is intended to serve as a valuable resource for researchers, offering detailed experimental protocols, a compilation of quantitative data, and a visual representation of the core chemical and biological principles.

The journey of the quinoline ring system began with its initial isolation from coal tar in the 1830s.[1] However, the deliberate and strategic synthesis of its derivatives, particularly the functionally pivotal quinoline-4-carboxylic acids, truly unlocked its therapeutic potential.[1] This guide will delve into the foundational "name reactions" that provided the initial access to this scaffold and trace its evolution into a "privileged structure" in drug development.

Historical Milestones in the Synthesis of Quinoline-4-Carboxylic Acids

The latter half of the 19th century witnessed the birth of synthetic organic chemistry and, with it, the first methods to construct the quinoline-4-carboxylic acid core. Two seminal reactions, the Pfitzinger and Doebner syntheses, stand out as the foundational pillars upon which much of the subsequent work in this field was built.

The Pfitzinger Reaction (1886)

In 1886, Wilhelm Pfitzinger reported a method for the synthesis of substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[2][3] This reaction, also known as the Pfitzinger-Borsche reaction, proved to be a robust and versatile method for accessing a wide variety of derivatives.[2]

The Doebner Reaction (1887)

Just a year after Pfitzinger's discovery, Oscar Doebner described an alternative route to quinoline-4-carboxylic acids. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] This three-component reaction offered a different strategic approach to the synthesis of this important scaffold.

These early discoveries laid the groundwork for over a century of research and development, leading to more refined and efficient synthetic methods and a deeper understanding of the structure-activity relationships of quinoline-4-carboxylic acid derivatives.

Key Synthetic Methodologies: Experimental Protocols

The following section provides detailed experimental protocols for the foundational syntheses of quinoline-4-carboxylic acids, as well as other important methods that have been developed over the years.

The Pfitzinger Reaction: A General Protocol

The Pfitzinger reaction remains a widely used method for the synthesis of quinoline-4-carboxylic acids.

Reaction: Condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol:

  • Base Hydrolysis of Isatin: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water. Add isatin (0.07 mol) to this solution and stir.

  • Addition of Carbonyl Compound: To the stirred solution, add the desired carbonyl compound (0.07 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.

  • Isolation: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[7]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

The Doebner Reaction: A General Protocol

The Doebner reaction provides a valuable three-component approach to the synthesis of quinoline-4-carboxylic acids.

Reaction: Condensation of an aniline, an aldehyde, and pyruvic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent, typically ethanol, combine the aniline, aldehyde, and pyruvic acid.

  • Reflux: Heat the reaction mixture to reflux. The reaction time can vary depending on the specific substrates used.

  • Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.

Note: Modern variations of the Doebner reaction often employ catalysts such as ytterbium perfluorooctanoate to improve yields and reaction conditions, even allowing the reaction to be performed in water.[8]

The Combes Quinoline Synthesis: A General Protocol

While not directly producing a 4-carboxylic acid, the Combes synthesis is a fundamental method for preparing the quinoline core, which can be subsequently functionalized. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]

Reaction: Acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the aniline (1 equivalent) and the β-diketone (1 equivalent).

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.[10]

  • Heating: Heat the reaction mixture, often to reflux, for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide).

  • Extraction: Extract the product into an organic solvent (e.g., ether or chloroform).

  • Purification: Wash the organic extract with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones and can be precursors to quinoline-4-carboxylic acids. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation.[11]

Reaction: Condensation of an aniline with diethyl ethoxymethylenemalonate followed by cyclization.

Experimental Protocol:

  • Condensation: A mixture of the aniline and diethyl ethoxymethylenemalonate is heated, often neat or in a high-boiling solvent.

  • Cyclization: The intermediate anilinomethylenemalonate is heated to a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to effect cyclization.[11]

  • Saponification: The resulting 4-hydroxy-3-carboethoxyquinoline is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide.

  • Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid can then be decarboxylated by heating to yield the 4-hydroxyquinoline.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of quinoline-4-carboxylic acids.

Table 1: Yields of Classical Syntheses of Quinoline-4-Carboxylic Acids and Derivatives
ReactionStarting MaterialsProductYield (%)
PfitzingerIsatin, Acetophenone2-Phenylquinoline-4-carboxylic acid35
PfitzingerIsatin, 4-Acetylbiphenyl2-(Biphenyl-4-yl)quinoline-4-carboxylic acid-
PfitzingerIsatin, Acetone2-Methylquinoline-4-carboxylic acid>60
PfitzingerIsatin, Methyl ethyl ketone2,3-Dimethylquinoline-4-carboxylic acid84
DoebnerAniline, Benzaldehyde, Pyruvic acid2-Phenylquinoline-4-carboxylic acid-
Gould-Jacobso-Toluidine, Diethyl ethoxymethylenemalonate4-Hydroxy-8-methylquinoline-3-carboxylic acid50
SaponificationEthyl 4-hydroxyquinoline-3-carboxylate4-Hydroxyquinoline-3-carboxylic acid92

Note: Yields can vary significantly based on specific substrates, reaction conditions, and purification methods.

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
P6 MLLr leukemic cell lines7.2SIRT3 inhibition
3j MCF-7 (Breast)- (82.9% growth reduction)-
4l MCF-7 (Breast), K-562 (Leukemia)--
4i HeLa (Cervical)-h-NPP1 inhibition
5 HeLa (Cervical), SMMC-7721 (Hepatoma), K562 (Leukemia)0.126, 0.071, 0.164-
8 MGC-803 (Gastric), HepG2 (Hepatoma), A549 (Lung), HeLa (Cervical), T-24 (Bladder)1.49, 5.27, 6.91, 6.38, 4.49-
17 A549 (Lung), HCT-116 (Colon)46.6, 48-
18 MCF-7 (Breast)22.11-
19 Various cell lines9 - 80.9-
20 Various cell lines8.9 - 95.4-
D28 -24.45HDAC3 selective inhibition
41 -0.00971DHODH Inhibition
43 -0.0262DHODH Inhibition

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[12]

Table 3: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Compound IDBacterial StrainMIC (µg/mL)
11 S. aureus6.25
24 E. coli, S. aureus3.125
43a E. coli, S. aureus, B. subtilis, P. aeruginosa0.62
63b, f, h, i, l E. coli100
5a4 S. aureus64
5a7 E. coli128
10 Various strains0.12 - >1024
11 Various strains0.12 - >1024
12 Various strains0.12 - 512
13 Various strains0.12 - 512
14 Various strains0.12 - 512
15 S. aureus, B. cereus0.8 µM
16, 17, 18 S. pneumoniae≤ 0.008
37 Drug-resistant M. tuberculosis0.08 - 0.31
38 Drug-resistant M. tuberculosis0.16 - 0.31

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways. Two prominent examples are the inhibition of the STAT3 signaling pathway and the inhibition of histone deacetylases (HDACs).

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[13][14] Its aberrant activation is a hallmark of many cancers. Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit STAT3 signaling, thereby impeding tumor progression.[15]

STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Target_Genes Target Gene Transcription (Proliferation, Survival) STAT3_dimer->Target_Genes Activates Q4CA Quinoline-4-carboxylic Acid Derivative Q4CA->STAT3_dimer Inhibits Dimerization

STAT3 signaling pathway and its inhibition.
Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[16] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[16] Overexpression of certain HDACs is associated with cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, which can reactivate the expression of tumor suppressor genes.[8]

HDAC_Inhibition Chromatin_condensed Condensed Chromatin (Gene Silencing) Chromatin_open Open Chromatin (Gene Expression) Chromatin_condensed->Chromatin_open Acetylation Chromatin_open->Chromatin_condensed Deacetylation Tumor_Suppressor Tumor Suppressor Gene Expression Chromatin_open->Tumor_Suppressor Leads to HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Substrate Q4CA_HDACi Quinoline-4-carboxylic Acid Derivative (HDACi) Q4CA_HDACi->HDAC Inhibits

Mechanism of HDAC inhibition.

Conclusion

The discovery and development of quinoline-4-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th-century laboratories of Pfitzinger and Doebner to their current status as a privileged scaffold in modern drug discovery, these compounds have demonstrated remarkable therapeutic potential. The synthetic methodologies detailed in this guide provide a roadmap for the creation of novel derivatives, while the compiled quantitative data offers valuable insights into their biological activities. As our understanding of the complex signaling pathways that underpin disease continues to grow, the versatile and adaptable quinoline-4-carboxylic acid core is poised to remain a critical tool in the development of the next generation of targeted therapies.

References

Theoretical Framework for the Analysis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-bromo-2-phenylquinoline-4-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established computational methodologies and experimental protocols used for analogous quinoline derivatives. By synthesizing this information, we provide a robust framework for future in silico and experimental investigations of this compound, particularly in the context of drug discovery and materials science.

Molecular and Physicochemical Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position. These features contribute to its potential as a scaffold in medicinal chemistry. A summary of its key identifiers is presented below.

PropertyValue
Molecular Formula C₁₆H₁₀BrNO₂
Molecular Weight 328.16 g/mol
CAS Number 33007-99-7
Canonical SMILES O=C(O)C1=CC(C2=CC=CC=C2)=NC2=CC=C(Br)C=C21
InChI Key PPBAFFAAGXPVNW-UHFFFAOYSA-N

Synthesis and Characterization

The primary synthetic route to this compound is the Pfitzinger reaction.[1][2] This method involves the condensation of 5-bromoisatin with an α-methylene ketone, in this case, acetophenone, under basic conditions.[1]

Experimental Protocol: Pfitzinger Synthesis[1]
  • Reactants : 5-bromoisatin, acetophenone, and a solution of potassium hydroxide (e.g., 33% aqueous KOH).[1]

  • Solvent : Typically ethanol.[1]

  • Procedure :

    • A solution of 5-bromoisatin in ethanol is prepared.[1]

    • Aqueous potassium hydroxide and acetophenone are added to the solution.[1]

    • The reaction mixture is heated to reflux and stirred for an extended period (e.g., 72 hours).[1]

    • Reaction progress is monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, the solvent is removed under reduced pressure.[1]

    • The remaining aqueous layer is neutralized with an acid (e.g., 1N HCl) to precipitate the product.[1]

    • The solid product is collected, washed, and can be further purified if necessary.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern. For instance, the [M+H]⁺ ion for the title compound would be expected at m/z 328.0.[1]

  • Elemental Analysis (C.H.N.S) : To determine the elemental composition of the compound.[3]

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches.

Theoretical and Computational Studies

In silico methods are invaluable for predicting the properties and potential biological activity of molecules like this compound, guiding further experimental work.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a common approach for studying quinoline derivatives.[2]

Key applications of DFT for this molecule would include:

  • Geometry Optimization : Determining the most stable three-dimensional conformation of the molecule.[2] This is typically performed using a functional like B3LYP with a basis set such as 6-31G*.[2]

  • Electronic Properties :

    • HOMO-LUMO Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.[2]

    • Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Predictions : Simulating NMR and IR spectra to aid in the interpretation of experimental data.

DFT_Workflow Start Initial Molecular Structure (this compound) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Stable Stable Minimum Energy Structure FreqCalc->Stable No imaginary frequencies TransitionState Transition State FreqCalc->TransitionState Imaginary frequencies ElectronicProps Electronic Property Calculation (HOMO, LUMO, MEP) Stable->ElectronicProps Spectra Spectroscopic Prediction (NMR, IR) Stable->Spectra Analysis Data Analysis and Interpretation ElectronicProps->Analysis Spectra->Analysis

Caption: Workflow for DFT analysis of a molecule.

Molecular Docking and Structure-Based Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Derivatives of 2-arylquinoline-4-amides have been identified as potential inhibitors of Mycobacterium tuberculosis.[4] A computational pipeline involving docking and machine learning models has been used to screen for such compounds.[4]

A typical workflow for such a study would be:

  • Target Identification : Selecting a protein target relevant to a disease of interest (e.g., KasA in M. tuberculosis).[4]

  • Ligand Preparation : Generating a 3D structure of this compound and optimizing its geometry.

  • Docking Simulation : Using software to dock the ligand into the active site of the protein.

  • Scoring and Analysis : The docking poses are scored based on their predicted binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Protein Target Preparation Docking Molecular Docking Protein->Docking Ligand Ligand Preparation (Title Compound) Ligand->Docking Scoring Scoring and Ranking Docking->Scoring PoseAnalysis Binding Pose and Interaction Analysis Scoring->PoseAnalysis

Caption: General workflow for molecular docking.

Potential Biological Activity

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[2] The presence of the bromine atom and the phenyl group on the quinoline scaffold of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be employed to assess the drug-likeness of this molecule in the early stages of drug discovery.[1]

Conclusion

This compound presents a promising scaffold for further investigation in medicinal chemistry and materials science. This guide has outlined the key experimental and theoretical methodologies that can be employed for its comprehensive analysis. While direct theoretical studies on this specific molecule are sparse, the protocols and workflows detailed herein for analogous systems provide a clear and actionable framework for researchers. The integration of DFT calculations for understanding intrinsic molecular properties and molecular docking for exploring potential biological targets will be crucial in unlocking the full potential of this compound.

References

Spectroscopic and Structural Elucidation of 6-Bromo-2-phenylquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-2-phenylquinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of data derived from closely related analogs, established spectroscopic principles, and plausible experimental protocols. This approach provides a robust framework for the characterization and verification of the title compound.

The molecular structure of this compound, with CAS Number 33007-99-7, has a molecular formula of C₁₆H₁₀BrNO₂ and a molecular weight of approximately 328.17 g/mol [1][2].

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be achieved via the Doebner reaction, a well-established method for preparing quinoline-4-carboxylic acids[3][4]. The general workflow, from synthesis to purification and subsequent spectroscopic characterization, is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Reactants: - 6-Bromoisatin - Acetophenone - 33% KOH Solution reflux Reflux Reaction (e.g., 85°C, 8h) start->reflux workup Acidification & Work-up (HCl to pH 5-6) reflux->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., from EtOAc) crude->recrystallization pure Pure Compound recrystallization->pure NMR NMR Spectroscopy (¹H, ¹³C) pure->NMR MS Mass Spectrometry (HRMS) pure->MS IR IR Spectroscopy pure->IR UV UV-Vis Spectroscopy pure->UV

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from the synthesis of the non-brominated analog, 2-phenylquinoline-4-carboxylic acid[3].

  • Reaction Setup: Dissolve 6-bromoisatin (3.4 mmol) in 10 mL of a 33% potassium hydroxide (KOH) solution in a round-bottom flask.

  • Addition of Reagent: Slowly add a solution of acetophenone (3.74 mmol) in 20 mL of ethanol to the stirred KOH solution.

  • Reflux: Heat the mixture to reflux at approximately 85°C and maintain for 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[3].

  • Work-up: After cooling to room temperature, remove the ethanol solvent using a rotary evaporator. Add 100 mL of water to dissolve the resulting salt.

  • Precipitation: Acidify the aqueous solution by slowly adding 3 M hydrochloric acid (HCl) until the pH reaches 5-6. A precipitate will form.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield pure this compound.

2.2. Spectroscopic Data Acquisition

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard[3][5].

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using a Q-Exactive hybrid quadrupole-orbitrap mass spectrometer with electrospray ionization (ESI) to confirm the molecular formula[3][5].

  • Infrared (IR) Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory[6].

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be measured using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol, over a wavelength range of 200-800 nm[7].

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. The ¹H NMR and HRMS data are predicted based on the reported values for the isomeric 2-(4-Bromophenyl)quinoline-4-carboxylic acid[5][8].

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
~14.1singlet-1H, -COOH
~8.7doublet~2.01H, H-5
~8.5singlet-1H, H-3
~8.3doublet~8.02H, Phenyl H-2', H-6'
~8.2doublet~8.81H, H-8
~7.9dd~8.8, 2.01H, H-7
~7.7multiplet-3H, Phenyl H-3', H-4', H-5'

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz) Note: Specific assignments require 2D NMR experiments (HSQC, HMBC) for confirmation.

Chemical Shift (δ) ppm Carbon Assignment
> 165 -COOH
120 - 160 Aromatic and Heterocyclic C, C=N

| < 120 | C-Br |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
3300 - 2500Very broad, O-H stretch of carboxylic acid dimer[6]
~3050Aromatic C-H stretch
~1700Strong, C=O stretch of carboxylic acid
1600 - 1450C=C and C=N stretching of quinoline and phenyl rings
~1300C-O stretch
< 850C-H out-of-plane bending
< 700C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

IonCalculated m/zInterpretation
[M+H]⁺~327.9928Molecular ion peak (for ⁷⁹Br isotope). Based on 2-(4-bromophenyl) analog[5].
[M+H+2]⁺~329.9908Isotopic peak for ⁸¹Br, expected to be of similar intensity to the M+H peak.
[M-COOH]⁺ or [M-H₂O]⁺VariesCommon fragmentation patterns for carboxylic acids.

Structural Confirmation Logic

The confirmation of the chemical structure of this compound is not based on a single technique but on the convergent validation from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

G cluster_data Spectroscopic Evidence Compound Proposed Structure: 6-Bromo-2-phenylquinoline- 4-carboxylic acid NMR NMR (¹H, ¹³C) - Provides carbon-hydrogen framework - Number and environment of protons - Connectivity via coupling constants Compound->NMR MS Mass Spec (HRMS) - Confirms molecular formula (C₁₆H₁₀BrNO₂) - Shows characteristic Br isotopic pattern (1:1) Compound->MS IR Infrared (IR) - Identifies functional groups:  - Carboxylic acid (-COOH)  - Aromatic rings (C=C, C-H)  - C-Br bond Compound->IR Confirmation Structure Confirmed NMR->Confirmation Validates H/C skeleton MS->Confirmation Validates elemental composition IR->Confirmation Validates functional groups

Caption: Logical workflow for structural confirmation using multiple spectroscopic techniques.

References

Methodological & Application

Application Note: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds that are ubiquitous in natural products and bioactive molecules.[1] These structures exhibit a wide array of biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[1] Specifically, 2-phenylquinoline-4-carboxylic acid and its derivatives serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[2][3][4] The introduction of a bromine atom at the 6-position can further modulate the biological activity of the quinoline core. This application note provides a detailed protocol for the synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner reaction, a classic and efficient one-pot, three-component synthesis.[2][5]

Reaction Principle

The Doebner reaction is a condensation reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[5][6][7] The synthesis of this compound proceeds by reacting 4-bromoaniline, benzaldehyde, and pyruvic acid. The reaction mechanism is thought to initiate with either an aldol condensation between benzaldehyde and pyruvic acid, followed by a Michael addition of 4-bromoaniline, or the formation of a Schiff base from 4-bromoaniline and benzaldehyde, which then reacts with the enol of pyruvic acid.[5] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration and oxidation to afford the final aromatic quinoline product.[2] Modern variations often utilize acid catalysts to improve reaction rates and yields.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound using trifluoroacetic acid as a catalyst in an ethanol medium.

Materials:

  • 4-Bromoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Trifluoroacetic acid (TFA)

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Dilute Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromoaniline (10.0 mmol, 1.72 g) and benzaldehyde (10.0 mmol, 1.06 g, 1.02 mL) in absolute ethanol (30 mL).

  • Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour. This step facilitates the formation of the Schiff base intermediate.

  • Addition of Reagents: After 1 hour, add pyruvic acid (15.0 mmol, 1.32 g, 1.05 mL) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.

  • Main Reaction: Continue to reflux the mixture for an additional 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Transfer the filtered solid to a beaker and add an aqueous solution of potassium carbonate to dissolve the acidic product, adjusting the solution to be basic.

    • Filter the basic solution to remove any non-acidic impurities.

    • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the purified product.

    • Collect the purified this compound by vacuum filtration.

    • Wash the solid with cold deionized water and dry it thoroughly.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with care.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)Role
4-BromoanilineC₆H₆BrN172.0210.01.72-Starting Material
BenzaldehydeC₇H₆O106.1210.01.061.02Starting Material
Pyruvic acidC₃H₄O₃88.0615.01.321.05Starting Material
EthanolC₂H₅OH46.07--30Solvent
Trifluoroacetic acidC₂HF₃O₂114.02--0.1Catalyst
This compound C₁₆H₁₀BrNO₂ 328.16 ---Product

Experimental Workflow and Signaling Pathways

The synthesis of this compound via the Doebner reaction can be visualized as a streamlined workflow.

Synthesis_Workflow cluster_reagents Starting Materials node_reagent node_reagent node_process node_process node_intermediate node_intermediate node_product node_product A 4-Bromoaniline P1 Mixing & Reflux (1h) A->P1 B Benzaldehyde B->P1 C Pyruvic Acid P2 Addition & Reflux (12h) C->P2 D Ethanol & TFA D->P1 I1 Schiff Base Intermediate P1->I1 I1->P2 I2 Cyclization & Dehydration P2->I2 P3 Work-up (Precipitation) I2->P3 P4 Purification (Acid-Base Extraction) P3->P4 F 6-Bromo-2-phenylquinoline- 4-carboxylic acid P4->F

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a powerful and versatile multicomponent reaction for the synthesis of quinoline-4-carboxylic acids.[1] This one-pot condensation of an aniline, an aldehyde, and pyruvic acid provides a direct route to a diverse range of substituted quinolines.[2] Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and pharmaceuticals exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific quinoline derivative, 6-Bromo-2-phenylquinoline-4-carboxylic acid, utilizing a modified Doebner reaction. This compound and its analogues are valuable intermediates in the synthesis of complex heterocyclic systems and for screening in drug discovery programs.[4]

Reaction Mechanism and Workflow

The Doebner reaction is proposed to proceed through the initial formation of a Schiff base from the reaction of an aniline with an aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, an oxidation step to yield the aromatic quinoline-4-carboxylic acid.[2]

A general workflow for the synthesis of this compound is depicted below.

Doebner_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Initial_Mixing Mix 4-Bromoaniline, Benzaldehyde, and BF3·THF in Acetonitrile 4-Bromoaniline->Initial_Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Initial_Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid_Addition Dropwise addition of Pyruvic Acid in Acetonitrile Pyruvic_Acid->Pyruvic_Acid_Addition Acetonitrile Acetonitrile (Solvent) Acetonitrile->Initial_Mixing BF3_THF BF3·THF (Catalyst) BF3_THF->Initial_Mixing Initial_Heating Heat at 65 °C for 1 hour Initial_Mixing->Initial_Heating Initial_Heating->Pyruvic_Acid_Addition Main_Reaction Stir at 65 °C for 20 hours Pyruvic_Acid_Addition->Main_Reaction Cooling Cool to Room Temperature Main_Reaction->Cooling Extraction Add Ethyl Acetate & aq. NaHCO3 Separate Layers Extract Aqueous Layer with Ethyl Acetate Cooling->Extraction Washing Wash Combined Organic Layers with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Filter and Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Solidification/Filtration or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a modified Doebner hydrogen-transfer reaction, which has been shown to be effective for anilines with electron-withdrawing groups.[1][5]

Materials:

  • 4-Bromoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.8 mmol, 1.0 eq) and benzaldehyde (2.0 mmol, 1.1 eq) in acetonitrile (1.0 mL).

  • To this solution, add BF₃·THF (0.9 mmol, 0.5 eq) at room temperature with stirring.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

  • Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 eq) in acetonitrile (1.67 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of time.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by solidification and filtration or by column chromatography on silica gel to yield this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided protocol.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Molar RatioYield (%)
4-BromoanilineC₆H₆BrN172.021.81.0-
BenzaldehydeC₇H₆O106.122.01.1-
Pyruvic AcidC₃H₄O₃88.060.60.33-
This compoundC₁₆H₁₀BrNO₂328.16--78[1]

Characterization Data (Expected):

  • Appearance: Solid

  • Melting Point: Data for specific derivatives suggest a melting point in the range of 170-190 °C.[6]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the quinoline and phenyl rings, and a carboxylic acid proton (typically a broad singlet).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals would correspond to the carbons of the quinoline and phenyl rings, and the carboxylic acid carbonyl carbon.

  • HRMS (ESI): Calculated for [M+H]⁺ (C₁₆H₁₁BrNO₂) requires m/z ~328.00.

Concluding Remarks

The Doebner reaction provides an efficient and straightforward method for the synthesis of this compound. The modified protocol presented here is particularly advantageous for substrates like 4-bromoaniline, which contains an electron-withdrawing group. This synthetic route is highly valuable for generating libraries of quinoline derivatives for further investigation in drug discovery and materials science. Researchers should note that reaction conditions may require further optimization to achieve the best results for specific applications.

References

Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[2][3] The resulting quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, integral to numerous biologically active compounds.[2][3] These synthesized molecules have demonstrated a wide spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, and antimalarial properties, making the Pfitzinger reaction a highly valuable tool for researchers in drug discovery and development.[2][4][5]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (isatinic acid).[1][6] This intermediate, typically generated in situ, then undergoes condensation with the carbonyl compound to form an imine.[2][7] The imine subsequently tautomerizes to a more stable enamine intermediate, which then undergoes an intramolecular cyclization followed by a dehydration step to yield the final, stable aromatic quinoline-4-carboxylic acid product.[1][2]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid 1. Base-catalyzed    Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product 4. Cyclization &    Dehydration

A diagram illustrating the Pfitzinger reaction mechanism.

Applications in Drug Development

The quinoline scaffold is a key pharmacophore in modern drug design due to its ability to interact with a diverse array of biological targets.[3][5] The Pfitzinger reaction provides a versatile and efficient pathway to access libraries of quinoline-4-carboxylic acid derivatives for screening and lead optimization.[2][8] These compounds are crucial intermediates in the synthesis of drugs targeting a range of diseases, from infectious diseases to cancer.[4][9] For example, this reaction has been used to develop potential anti-HIV agents and novel fused heterocyclic systems with unique pharmacological profiles.[3][4]

Drug_Development_Applications Applications in Drug Development cluster_synthesis Synthesis cluster_applications Therapeutic Areas Pfitzinger Pfitzinger Reaction Scaffold Quinoline-4-Carboxylic Acid Scaffold Pfitzinger->Scaffold Anticancer Anticancer Agents Scaffold->Anticancer Antibacterial Antibacterial Agents Scaffold->Antibacterial Antiviral Antiviral Agents Scaffold->Antiviral Antimalarial Antimalarial Agents Scaffold->Antimalarial AntiInflammatory Anti-Inflammatory Agents Scaffold->AntiInflammatory

Applications of the Pfitzinger reaction in drug development.

Experimental Protocols

General Considerations:

  • Safety: The Pfitzinger reaction involves strong bases and heating. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated chemical fume hood.[3]

  • Reagents: Use analytical grade reagents and solvents without further purification unless specified.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for synthesizing quinoline-4-carboxylic acid derivatives.[2][4]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[2][4]

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]

  • To this mixture, add the selected carbonyl compound (0.07-0.15 mol).[2]

  • Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[2][4] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the bulk of the solvent via rotary evaporation.[2]

  • Add water to the residue and perform an extraction with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[4]

  • Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.[2]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a more rapid and efficient synthesis using microwave irradiation.[2]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • 33% aqueous Potassium hydroxide (KOH) solution

  • Acetic acid

  • Ice-water mixture

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 9 minutes.[2]

  • After irradiation, allow the vessel to cool to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to induce precipitation.[2]

  • Collect the pale-yellow solid by filtration, wash with water, and dry to afford the final product.[2]

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Isatin, Carbonyl Compound, and Base B 2. Reaction Conditions B1 Conventional: Reflux 18-36h B->B1 or B2 Microwave: Irradiate ~9 min B->B2 C 3. Solvent Removal & Impurity Extraction B1->C B2->C D 4. Acidification & Precipitation C->D E 5. Filtration & Washing D->E F 6. Recrystallization E->F G Final Product: Quinoline-4-carboxylic Acid F->G

General workflow for Pfitzinger synthesis and purification.

Data Presentation: Reaction Conditions and Yields

The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids via the Pfitzinger reaction under different conditions.

Isatin DerivativeCarbonyl CompoundBaseMethodTimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave9 min77-85%[2]
5-Chloroisatin5,6-Dimethoxy indanoneKOHConventional (Ethanol)16 h38%[7]
IsatinAcetoneKOHConventional24 h>60%[3][10]
IsatinButanone (Methyl ethyl ketone)NaOHConventional (Reflux)8 hGood[10]
5-ChloroisatinAcetophenoneKOHConventional (Aqueous Ethanol)18-36 h-[11]

Variations of the Pfitzinger Reaction

Halberkann Variant: A notable modification is the Halberkann variant, where N-acyl isatins are used as the starting material. When reacted with a base, this variation yields 2-hydroxy-quinoline-4-carboxylic acids instead of the standard products.[1][6]

References

Application Notes and Protocols: Purification of 6-Bromo-2-phenylquinoline-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous pharmacologically active molecules. The purity of this compound is critical for its use in subsequent synthetic steps and for accurate biological screening. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established methods for analogous quinoline-4-carboxylic acid derivatives.

Data Presentation

Table 1: Recrystallization Data for Analogous 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundRecrystallization SolventYield (%)Reference
2-(2-Nitrophenyl)quinoline-4-carboxylic acidEthanol68%[1]
2-([1,1′-Biphenyl]-4-yl)quinoline-4-carboxylic acidEthanol20%[2]
2-(4-Bromophenyl)quinoline-4-carboxylic acidEthyl Acetate21.2%[3]
2-(2-Fluorophenyl)quinoline-4-carboxylic acidEthyl Acetate59.7%[3]
2-(4-(Dimethylamino)phenyl)quinoline-4-carboxylic acidEthyl Acetate55.2%[3]
2-(4-(Methylthio)phenyl)quinoline-4-carboxylic acidEthyl Acetate51.7%[3]
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidEthyl Acetate63.0%
2-(2-Chlorophenyl)quinoline-4-carboxylic acidEthyl Acetate49.0%[3]

Experimental Protocols

This section outlines a detailed methodology for the purification of this compound via recrystallization. This protocol is a general guideline and may require optimization based on the initial purity of the crude material.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol: Recrystallization of this compound
  • Solvent Selection: Based on the data for analogous compounds, ethanol or ethyl acetate are recommended starting solvents. Perform a small-scale test to confirm the suitability of the chosen solvent. The compound should be sparingly soluble at room temperature but dissolve upon heating.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to the flask, enough to create a slurry.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes to further decrease the solubility of the compound.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals thoroughly to remove any remaining solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven at a temperature below the compound's melting point, or in a vacuum desiccator.

  • Purity Assessment:

    • Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques such as HPLC or NMR can also be performed.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve 1. hot_filtration Hot Filtration (Optional, if insoluble impurities are present) dissolve->hot_filtration 2. cool Slow Cooling to Room Temperature hot_filtration->cool 3. ice_bath Cool in Ice Bath cool->ice_bath 4. vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 5. wash Wash with Cold Solvent vacuum_filtration->wash 6. dry Dry Crystals wash->dry 7. analyze Purity Analysis (e.g., Melting Point, HPLC) dry->analyze 8. end Pure Product analyze->end

Caption: Workflow for the purification of this compound.

References

Application Note: Structural Elucidation of 6-Bromo-2-phenylquinoline-4-carboxylic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, widely recognized as a core scaffold in the development of therapeutic agents due to their diverse biological activities.[1] The functionalization of this scaffold allows for the exploration of a broad chemical space to optimize pharmacological properties. 6-Bromo-2-phenylquinoline-4-carboxylic acid is a key intermediate used in the synthesis of more complex molecules, such as (triazolothiadiazolyl)quinolines.[2] Accurate structural characterization is paramount for ensuring the identity and purity of such compounds. This application note provides a detailed protocol for the analysis of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful technique for molecular structure elucidation.

Predicted 1H NMR Data

The following table summarizes the anticipated 1H NMR spectral data for this compound. Chemical shifts (δ) are predicted based on data from analogous compounds, including 2-phenylquinoline-4-carboxylic acid and its derivatives.[3][4] The analysis assumes the use of DMSO-d6 as the solvent, which is standard for carboxylic acids to ensure solubility and observation of the acidic proton.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~14.1Broad Singlet (br s)-1H
H-5~8.7Doublet (d)J ≈ 2.2 (meta coupling)1H
H-3~8.5Singlet (s)-1H
H-2', H-6'~8.3Doublet (d)J ≈ 8.0 (ortho coupling)2H
H-8~8.2Doublet (d)J ≈ 8.8 (ortho coupling)1H
H-7~7.9Doublet of Doublets (dd)J ≈ 8.8, 2.21H
H-3', H-4', H-5'~7.7Multiplet (m)-3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on literature data for similar structures and may vary slightly in experimental conditions.[3][4]

Experimental Protocol

This section details the methodology for acquiring and processing the 1H NMR spectrum of this compound.

1. Materials and Equipment

  • This compound (≥95% purity)[5]

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for reference)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)[3][6]

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • If using an internal standard, add a small amount of TMS.

  • Securely cap the vial and mix using a vortex mixer until the sample is fully dissolved. Gentle warming or sonication may be applied to aid dissolution.

  • Transfer the clear solution into a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Set the following acquisition parameters (typical for a 400 MHz instrument):

    • Observed Nucleus: 1H

    • Solvent: DMSO-d6

    • Temperature: 298 K (25 °C)

    • Spectral Width: -2 to 16 ppm

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction (zero- and first-order) to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm or the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities (e.g., singlet, doublet) and measure the coupling constants (J-values) in Hertz.

Visualizations

Diagrams created with Graphviz are used to illustrate the molecular structure and the experimental workflow, adhering to specified design constraints.

Caption: Structure of this compound with proton labels.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectrum (400 MHz, 298 K) transfer->acquire process 5. FT, Phase/Baseline Correction acquire->process reference 6. Reference Spectrum (DMSO at 2.50 ppm) process->reference analyze 7. Integrate & Analyze Coupling reference->analyze

Caption: Workflow for 1H NMR analysis from sample preparation to data interpretation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is essential for quality control, purity assessment, and various research applications. This document provides a detailed protocol for a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method utilizes a C18 column and UV detection to achieve excellent separation and sensitivity.

Data Presentation

The following table summarizes the expected chromatographic parameters for the analysis of this compound using the described HPLC method. These values are typical and may vary slightly depending on the specific HPLC system, column, and laboratory conditions.

ParameterExpected Value
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 30% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Expected Retention Time Approximately 9.5 minutes
Theoretical Plates > 5000
Tailing Factor < 1.5

Experimental Protocols

This section details the step-by-step methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution.[1][2] Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution, using the same solvent for dissolution and dilution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. HPLC System Setup and Analysis

  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 280 nm.

  • Create a sequence with the standard and sample vials and inject 10 µL of each solution.

  • Run the gradient program as specified in the HPLC method table:

    • 0-15 min: 30% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: Hold at 30% B (re-equilibration)

  • Process the chromatograms using appropriate software to determine the retention time, peak area, and system suitability parameters.

Method Validation (Brief Overview)

For routine use, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% FA in Water B: 0.1% FA in ACN) Equilibration System & Column Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation (1 mg/mL) WorkingStd Working Standard Dilution (100 µg/mL) StandardPrep->WorkingStd SamplePrep Sample Solution Preparation (1 mg/mL) Filtering Filter Samples (0.45 µm Syringe Filter) SamplePrep->Filtering WorkingStd->Filtering Injection Inject Sample/Standard (10 µL) Filtering->Injection Equilibration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 6-Bromo-2-phenylquinoline-4-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific applications of 6-Bromo-2-phenylquinoline-4-carboxylic acid as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the known properties of structurally similar quinoline-based fluorescent sensors and are intended to provide a foundational framework for researchers to explore the potential of this compound. All proposed experimental parameters and expected outcomes should be considered hypothetical and require empirical validation.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are well-recognized fluorophores due to their rigid, planar structure and extended π-conjugated system.[1][2] The presence of the carboxylic acid group at the 4-position and the phenyl group at the 2-position can influence the molecule's photophysical properties and provides a potential coordination site for analytes. The bromo substituent at the 6-position offers a site for further chemical modification to tune the probe's selectivity and spectral properties.

Based on the extensive research on quinoline derivatives, this compound holds promise as a fluorescent probe for various applications, including the detection of metal ions and pH sensing.[1][3] The underlying principle often involves the modulation of the fluorophore's electronic properties upon interaction with a specific analyte, leading to a detectable change in its fluorescence emission.

Potential Applications

Fluorescent Sensing of Metal Ions

Quinoline derivatives have been widely employed as chemosensors for a variety of metal ions, including but not limited to Zn²⁺, Fe³⁺, and Cu²⁺.[1][2] The sensing mechanism can involve processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). In a typical CHEF mechanism, the binding of a metal ion to the probe restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence quantum yield.

pH Sensing

The carboxylic acid moiety and the quinoline nitrogen atom can undergo protonation or deprotonation depending on the pH of the surrounding environment. These changes in protonation state can significantly alter the electronic distribution within the molecule, leading to pH-dependent shifts in the absorption and emission spectra. This property makes this compound a potential candidate for developing ratiometric or intensity-based fluorescent pH probes.[4]

Postulated Photophysical and Sensing Properties

The following table summarizes the expected photophysical and sensing characteristics of this compound based on data from analogous quinoline-based probes. These values are illustrative and require experimental verification.

ParameterExpected Value/RangeNotes
Excitation Maximum (λex) 320 - 380 nmIn common organic solvents (e.g., DMSO, Acetonitrile).
Emission Maximum (λem) 400 - 500 nmEmission is likely to be in the blue-to-green region.
Stokes Shift 80 - 120 nmA reasonable Stokes shift is anticipated.
Quantum Yield (ΦF) 0.05 - 0.3In the absence of a target analyte. This can vary significantly with the solvent.
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹Typical for quinoline derivatives.
Potential Target Analytes Trivalent and divalent metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺), Protons (H⁺)Based on the quinoline-4-carboxylic acid scaffold.
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT)For metal ions. For pH, based on protonation/deprotonation.
Detection Limit (LOD) Low micromolar (µM) to nanomolar (nM) rangeHighly dependent on the specific analyte and experimental conditions.

Experimental Protocols

General Protocol for Metal Ion Sensing

This protocol describes a general procedure for evaluating the response of this compound to various metal ions using fluorescence spectroscopy.

Materials:

  • This compound

  • Stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, etc.) in a suitable solvent (e.g., deionized water, ethanol).

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol).

  • Buffer solutions (e.g., HEPES, Tris-HCl) for maintaining a constant pH.

  • Fluorometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired experimental buffer or solvent.

  • Spectroscopic Measurements (Initial Characterization):

    • Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).

    • Record the fluorescence emission spectrum of the working solution by exciting at the determined λex.

  • Selectivity Study:

    • To separate cuvettes containing the working solution of the probe, add a specific concentration (e.g., 10 equivalents) of different metal ion stock solutions.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

    • Record the fluorescence emission spectrum for each sample. A significant change in fluorescence intensity or a spectral shift upon the addition of a particular metal ion indicates selectivity.

  • Titration Experiment:

    • To a cuvette containing the working solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the detection limit.

Data Analysis:

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

General Protocol for pH Sensing

This protocol outlines a general method for investigating the pH-dependent fluorescence of this compound.

Materials:

  • This compound

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to pH 12).

  • Spectroscopic grade solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

  • Fluorometer.

  • pH meter.

Procedure:

  • Preparation of Probe Solutions: Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in buffers of varying pH.

  • Fluorescence Measurements:

    • For each pH solution, record the fluorescence emission spectrum at the optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If a significant spectral shift is observed, a ratiometric analysis can be performed by plotting the ratio of fluorescence intensities at two different wavelengths against pH.

    • The pKa value can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

G Hypothetical CHEF Mechanism for Metal Ion Sensing Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex NonRadiative Non-Radiative Decay (e.g., vibrations) Probe->NonRadiative Dominant Radiative Radiative Decay (Fluorescence) Probe->Radiative Minor Metal Metal Ion Metal->Complex Complex->NonRadiative Minor Complex->Radiative Dominant

Caption: Hypothetical CHEF signaling mechanism.

G General Experimental Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Probe Stock Solution Working Prepare Working Solution Stock->Working Mix Mix Probe and Analyte Solutions Working->Mix Analyte Prepare Analyte Stock Solution Analyte->Mix Incubate Incubate Mix->Incubate Measure Record Fluorescence Spectrum Incubate->Measure Plot Plot Intensity vs. Concentration Measure->Plot Calculate Calculate LOD, Binding Constant, etc. Plot->Calculate

Caption: General experimental workflow.

G General Workflow for Live-Cell Imaging cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging cluster_analysis Image Analysis Seed Seed Cells on Coverslips/Plates Culture Culture Cells to Desired Confluency Seed->Culture IncubateProbe Incubate Cells with Probe Culture->IncubateProbe PrepareProbe Prepare Probe Loading Solution PrepareProbe->IncubateProbe Wash Wash to Remove Excess Probe IncubateProbe->Wash AddStimulus Add Analyte/ Stimulus (Optional) Wash->AddStimulus Acquire Acquire Images with Fluorescence Microscope Wash->Acquire Static Imaging AddStimulus->Acquire Time-lapse Quantify Quantify Fluorescence Intensity/Ratio Acquire->Quantify Analyze Analyze and Interpret Results Quantify->Analyze

Caption: General workflow for live-cell imaging.

References

Application Notes and Protocols for 6-Bromo-2-phenylquinoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromo-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic quinoline core, functionalized with a phenyl group, a carboxylic acid, and a bromine atom, serves as a versatile scaffold for the development of novel therapeutic agents. This structure is a key pharmacophore that interacts with various biological targets, leading to a range of pharmacological activities. This document provides an overview of its applications, potential mechanisms of action, and detailed protocols for its investigation as a therapeutic candidate. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and urate-lowering agents.[1][2]

Medicinal Chemistry Applications

The 2-phenylquinoline-4-carboxylic acid framework is a privileged structure in drug discovery, with derivatives showing activity against several key biological targets.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms of action.[2] The this compound scaffold has been specifically investigated for its potential as an inhibitor of several enzyme families implicated in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases, particularly HDAC3.[3] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors. Derivatives of the closely related quinazoline scaffold have been shown to inhibit Aurora A kinase, a key regulator of mitosis, suggesting that quinoline derivatives may have similar potential.[4]

  • Sirtuin Inhibition: Structural modifications of 2-phenylquinoline-4-carboxylic acid have yielded potent and selective inhibitors of SIRT3, a mitochondrial deacetylase, leading to cell cycle arrest and differentiation in leukemia models.[5]

  • Cytotoxic Agents: Bromo-substituted quinazoline and quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer lines.[6][7]

URAT1 Inhibition for Hyperuricemia

Human urate anion transporter 1 (hURAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid.[8][9] Inhibition of URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[8][10] The carboxylic acid moiety is a common feature in many URAT1 inhibitors, acting as a bioisostere for the carboxylate of uric acid.[11][12] While direct studies on this compound as a URAT1 inhibitor are not widely published, its structural features make it a plausible candidate for investigation in this area.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold. It is important to note that these data are for structurally related compounds and not for this compound itself.

Compound IDTarget/AssayCell LineActivity (IC50)Reference
D28 HDAC3-24.45 µM[3]
P6 SIRT3-7.2 µM[5]
P6 SIRT1-32.6 µM[5]
P6 SIRT2-33.5 µM[5]
8a (Quinazoline) CytotoxicityMCF-715.85 ± 3.32 µM[6]
8a (Quinazoline) CytotoxicitySW48017.85 ± 0.92 µM[6]
MBR2 (Quinazolinone) Antiviral (HSV-1, -2, Vaccinia)-12 µg/ml[13]
6e (Quinazoline) CytotoxicityMCF-7168.78 µM[4]

Experimental Protocols

The following are representative protocols for evaluating the biological activity of this compound.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Doebner Reaction)

This protocol is a general method for synthesizing the core scaffold, which can be adapted for specific analogs.[14]

  • Reaction Setup: An equimolar mixture of an aniline (e.g., 4-bromoaniline), a benzaldehyde (e.g., 2-nitrobenzaldehyde), and pyruvic acid is prepared in an ethanol solvent.

  • Catalysis: A catalytic amount of an acid, such as trifluoroacetic acid, is added to the mixture.

  • Reflux: The reaction mixture is refluxed for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and poured into ice water with vigorous stirring to precipitate the solid product.

  • Purification: The crude product is filtered and purified. This may involve washing with a base (e.g., aqueous K2CO3) to remove unreacted starting materials, followed by recrystallization or column chromatography to yield the pure 2-phenylquinoline-4-carboxylic acid derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.[7]

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by the compound.

  • Cell Treatment: Treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis.[7]

Visualizations: Pathways and Workflows

Postulated Anticancer Signaling Pathway

The diagram below illustrates a potential mechanism of action for a quinoline-based kinase inhibitor targeting a Receptor Tyrosine Kinase (RTK) pathway, a common mechanism for anticancer agents.[7]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Compound 6-Bromo-2-phenylquinoline- 4-carboxylic acid Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

URAT1 Inhibition Mechanism

This diagram illustrates the role of URAT1 in uric acid reabsorption and its inhibition by a therapeutic agent.

urat1_pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Transport UricAcid_Blood Uric Acid (Reabsorbed) URAT1->UricAcid_Blood Reabsorption Compound 6-Bromo-2-phenylquinoline- 4-carboxylic acid Compound->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition in renal uric acid reabsorption.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the logical flow of experiments for evaluating the anticancer potential of the compound.

experimental_workflow Start Start: Synthesize/ Obtain Compound MTT In Vitro Cytotoxicity (MTT Assay) Determine IC50 Start->MTT Mechanism Mechanism of Action Studies MTT->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Report Report Findings CellCycle->Report Apoptosis->Report

Caption: General workflow for in vitro anticancer screening.

References

Application Notes and Protocols: Synthesis and Evaluation of Antibacterial Agents from 6-Bromo-2-phenylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a well-established class of heterocyclic compounds renowned for their broad spectrum of biological activities, most notably as antibacterial agents.[1][2] The core structure is a versatile scaffold for medicinal chemistry, allowing for substitutions that can modulate potency, spectrum of activity, and pharmacokinetic properties.[3][4] The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position of the quinoline ring are strategic modifications aimed at enhancing antibacterial efficacy.[1][5] Many quinolone antibacterials exert their effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, thereby halting cell division. This document provides detailed protocols for the synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid and its subsequent derivatization into potential antibacterial agents, along with methodologies for their biological evaluation.

Section 1: Synthesis Protocols

The synthesis of the target amide derivatives is approached in a two-stage process: first, the synthesis of the core scaffold, this compound, via the Doebner reaction, followed by the conversion of the carboxylic acid to a library of amide derivatives.

Protocol 1.1: Synthesis of this compound (Core Compound)

The Doebner reaction is a three-component reaction that efficiently constructs the quinoline-4-carboxylic acid scaffold from an aniline, an aldehyde, and pyruvic acid.[6][7]

Materials:

  • 4-Bromoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol or Glacial Acetic Acid

  • Sodium Hydroxide (NaOH), 5% aqueous solution

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq) to the chosen solvent (e.g., 20 mL of ethanol or glacial acetic acid).

  • Heat the mixture to reflux with stirring for 1 hour.

  • Slowly add a solution of 4-bromoaniline (1.0 eq) in the same solvent to the reaction mixture.

  • Continue refluxing the mixture for an additional 8-10 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature. If using an acidic solvent, carefully pour it over crushed ice and basify with a 5% NaOH solution until a precipitate forms.[8]

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Redissolve the solid in a minimal amount of 5% NaOH solution and filter to remove any unreacted starting materials.

  • Acidify the filtrate with 5% HCl solution until precipitation of the product is complete.

  • Collect the purified this compound by vacuum filtration, wash thoroughly with distilled water, and dry in a vacuum oven.

Protocol 1.2: Synthesis of Amide Derivatives from the Core Compound

The carboxylic acid is converted to a more reactive acyl chloride, which is then reacted with a variety of primary or secondary amines to generate a library of amide derivatives for screening.[1][9]

Materials:

  • This compound (from Protocol 1.1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry Dichloromethane (DCM) or Toluene

  • Various primary and secondary amines (e.g., 3-(dimethylamino)-1-propylamine, piperidine, etc.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Acyl Chloride Formation

  • Suspend this compound (1.0 eq) in dry DCM or toluene in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (10 eq) to the suspension at 0 °C. A catalytic amount of dry Dimethylformamide (DMF) can be added if using thionyl chloride.[9]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.[1]

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromo-2-phenylquinoline-4-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step B: Amide Coupling

  • Dissolve the crude acyl chloride from Step A in dry DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide derivative.

Section 2: Antibacterial Activity Evaluation Protocols

The synthesized compounds are evaluated for their antibacterial properties using standard microbiological assays.

Protocol 2.1: Agar Disc Diffusion Method

This method provides a qualitative assessment of antibacterial activity and is used for initial screening.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates evenly with the standardized bacterial suspension using a sterile cotton swab.

  • Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a disc. Include positive and negative control discs on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).

Protocol 2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum

  • Serial dilutions of synthesized compounds

  • Positive and negative growth controls

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a concentration gradient.

  • Prepare a bacterial inoculum diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 3: Data Presentation

The antibacterial activity of novel compounds is best understood through quantitative data. The following table presents representative data for a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, demonstrating the potential activity of this class of compounds against various bacterial strains.[1][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Phenyl-quinoline-4-carboxylic Acid Amide Derivatives (µg/mL)

CompoundDerivative TypeS. aureusB. subtilisE. coliMRSAP. aeruginosaReference
5a₄ Acyl-propylamine64>512256256>512[1]
5a₇ Acyl-piperidine128>512128512>512[1]
Ampicillin (Control)0.50.25464>512[1]
Gentamycin (Control)0.50.5121[1]

*Data adapted from published studies on related compounds to provide an expected activity range.[1][5] MRSA: Methicillin-resistant Staphylococcus aureus.

Section 4: Visualized Workflows and Mechanisms

Diagrams created using Graphviz help to clarify complex synthetic pathways, mechanisms of action, and experimental procedures.

G cluster_start Starting Materials cluster_core Core Synthesis (Doebner Reaction) cluster_deriv Derivatization A 4-Bromoaniline D 6-Bromo-2-phenylquinoline- 4-carboxylic Acid A->D Reflux B Benzaldehyde B->D Reflux C Pyruvic Acid C->D Reflux E Acyl Chloride Intermediate D->E SOCl₂ or Oxalyl Chloride G Final Amide Derivative E->G F Amine (R-NH₂) F->G Amide Coupling

Caption: Synthetic pathway for amide derivatives of this compound.

G A Relaxed Bacterial DNA D DNA Gyrase-DNA Complex A->D B DNA Gyrase (Topoisomerase II) B->D C Quinoline-4-Carboxylic Acid Derivative E Stable Drug-Enzyme-DNA Complex C->E D->E F Inhibition of DNA Replication & Transcription E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.

G A Synthesized Amide Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Screening: Agar Disc Diffusion B->C E Quantitative Assay: Broth Microdilution B->E D Measure Zone of Inhibition (mm) C->D H Determine Minimum Inhibitory Concentration (MIC) D->H Selects potent compounds for MIC testing F Perform Serial Dilutions in 96-well plate E->F G Incubate with Bacterial Culture F->G G->H

References

Application Notes and Protocols for 6-Bromo-2-phenylquinoline-4-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The 6-Bromo-2-phenylquinoline-4-carboxylic acid scaffold, in particular, is a subject of ongoing research for the development of novel therapeutic agents. While specific data for the parent compound is limited in the public domain, extensive research on structurally related quinoline and quinazoline derivatives provides valuable insights into their potential mechanisms of action and anticancer efficacy.

This document provides a summary of the anticancer activities of structurally similar compounds, along with detailed protocols for key experimental assays to evaluate the efficacy of this compound derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Postulated Signaling Pathway

Quinoline and quinazoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1][2][3] By targeting these pathways, these compounds can induce cell cycle arrest and apoptosis, ultimately leading to the inhibition of tumor growth.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates Quinoline_Derivative 6-Bromo-2-phenylquinoline- 4-carboxylic acid derivative Quinoline_Derivative->EGFR inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycleArrest Cell Cycle Arrest

Caption: Postulated inhibition of the EGFR signaling pathway by this compound derivatives.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various quinoline and quinazoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), serves as a benchmark for evaluating the potential efficacy of new derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Related Quinoline/Quinazoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-Bromoquinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32
6-Bromoquinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92[4]
6-Bromoquinazoline derivative (5b)MCF-7 (Breast)1.95[2]
6-Bromoquinazoline derivative (5b)SW480 (Colon)0.53[2]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast)168.78[5][6][7]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)1.02
2-Phenylquinoline-4-carboxylic acid derivative (D28)MCF-7 (Breast)5.66[8]
2-Phenylquinoline-4-carboxylic acid derivative (D28)A549 (Lung)2.83[8]

Table 2: Cell Cycle Arrest and Apoptosis Induction by Related Derivatives

Compound/DerivativeCell LineAssayEffectReference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7Cell Cycle AnalysisArrest at G1 phase (60.68% of cells)[5]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7Apoptosis Assay2.16% apoptotic cells[5]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562Cell Cycle AnalysisG2/M phase arrest[1][8]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562Apoptosis Assay27.92% apoptotic cells at 4 µM[1][9]
6-Bromoquinazoline derivative (2g)MCF-7Cell Cycle AnalysisInduces phase arrest[10]
6-Bromoquinazoline derivative (2g)SW480Apoptosis AssayInduces apoptosis[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of the anticancer activity of this compound derivatives.

In Vitro Anticancer Drug Screening Workflow

Anticancer_Screening_Workflow Start Start: Cancer Cell Culture Cell_Seeding Cell Seeding in 96-well plates Start->Cell_Seeding Compound_Treatment Treatment with 6-Bromo-2-phenylquinoline- 4-carboxylic acid derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis: Calculate IC50 values MTT_Assay->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: General workflow for in vitro anticancer drug screening.

MTT Assay for Cytotoxicity

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.[5]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the compound.[1][5][9]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by the compound.

Safety Precautions

Derivatives of this compound should be handled with care. Assume the compounds are potentially toxic. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the powdered compound and concentrated solutions should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

References

application of 6-Bromo-2-phenylquinoline-4-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-phenylquinoline-4-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a quinoline core, a phenyl substituent, a reactive carboxylic acid handle, and a bromine atom amenable to cross-coupling reactions, makes it a valuable scaffold for the development of complex molecules. The 2-phenylquinoline-4-carboxylic acid framework is a known "cap" group in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1] This document provides detailed protocols for the synthesis of the title compound and its subsequent derivatization, highlighting its application in the construction of compound libraries for drug discovery.

Physicochemical Properties

Property Value
CAS Number 33007-99-7[2][3][4][5]
Molecular Formula C₁₆H₁₀BrNO₂[6]
Molecular Weight 328.16 g/mol [6]
Appearance Solid

| Purity | Typically ≥95%[3] |

Safety Information: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Synthesis Protocol

The following protocol describes the synthesis of this compound via the Pfitzinger reaction. This procedure is adapted from the well-established synthesis of the analogous 6-chloro derivative.[7] The reaction involves the base-catalyzed condensation of 5-bromoisatin with acetophenone.

Protocol 1: Pfitzinger Synthesis of this compound

Materials:

  • 5-Bromoisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

  • Prepare the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0-3.5 equivalents) in a 20% aqueous ethanol solution.

  • Add Reactants: To the basic solution, add 5-bromoisatin (1.0 equivalent) and acetophenone (1.1-1.2 equivalents).[7]

  • Reaction: Stir the reaction mixture vigorously at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 18-36 hours.[7]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in a minimum amount of cold water. d. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[7]

  • Precipitation and Isolation: a. Cool the aqueous layer in an ice bath. b. Carefully acidify the solution with concentrated HCl or glacial AcOH with stirring until a precipitate forms (typically at pH 4-5).[7] c. Collect the solid precipitate by vacuum filtration. d. Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the final product, this compound, in a vacuum oven.

Quantitative Data (Representative)

Starting Material Product Reagents Conditions Yield
5-Chloroisatin 6-Chloro-2-phenylquinoline-4-carboxylic acid Acetophenone, KOH 80-90 °C, 18-36h ~60-70%

Note: The yield for the 6-bromo analogue is expected to be in a similar range but should be optimized.

Pfitzinger_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product start1 5-Bromoisatin reaction Pfitzinger Reaction start1->reaction start2 Acetophenone start2->reaction intermediate Ring-Opened Keto-Acid reaction->intermediate 1. KOH, aq. EtOH 2. Condensation product 6-Bromo-2-phenylquinoline- 4-carboxylic acid intermediate->product Cyclization & Acidification

Caption: Pfitzinger synthesis of the target compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it an ideal substrate for creating diverse chemical libraries. The carboxylic acid group allows for standard amide bond formation, while the 6-bromo position is a handle for palladium-catalyzed cross-coupling reactions.

Application 1: Amide Coupling

The carboxylic acid can be readily converted to a wide range of amides using standard peptide coupling reagents. This is a common strategy to modify the physicochemical properties and biological activity of a lead compound.[8]

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) / HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1-1.2 equivalents) and, if using EDC/HOBt, HOBt (1.1-1.2 equivalents). Add the base (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data (Representative Amide Couplings on Quinoline Scaffolds)

Carboxylic Acid Amine Coupling Reagent Solvent Yield Reference
2-(2-nitrophenyl)quinoline-4-carboxylic acid 3-(dimethylamino)-1-propylamine SOCl₂, then TEA - 92% [8]
6-iodoquinoline-4-carboxylic acid 2-amino-5-(2-furyl)-1,3,4-oxadiazole HBTU/HOBt, DIPEA DMF 62% [9]

| Various Carboxylic Acids | Various Amines | TiCl₄ | Pyridine | 65-98% |[10] |

Application 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups.[11] This is a powerful method for exploring structure-activity relationships (SAR) by modifying the "cap" group. The following is a general protocol adapted from a procedure for a related 7-bromoquinoline derivative.[11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or Heteroaryl-boronic acid (or boronic ester)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄

  • Solvent: e.g., 1,4-Dioxane/Water, Toluene, or DMF

Procedure:

  • Preparation: To a reaction vessel, add this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add Solvent and Catalyst: Add the degassed solvent and the palladium catalyst (0.02-0.10 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture, typically to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-phenylquinoline-4-carboxylic acid.

Relevance in Drug Development

The derivatization of the this compound scaffold is a key strategy in lead optimization for drug discovery. By creating a library of analogues through reactions like amide and Suzuki coupling, researchers can systematically probe the SAR of the quinoline "cap" group to enhance potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_goal Goal start 6-Bromo-2-phenylquinoline- 4-carboxylic acid amide Amide Coupling (Protocol 2) start->amide w/ Amines suzuki Suzuki Coupling (Protocol 3) start->suzuki w/ Boronic Acids library Diverse Compound Library amide->library suzuki->library screening Biological Screening (e.g., HDAC Enzyme Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate Identification lead_opt->candidate

Caption: Drug development workflow using the target reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pfitzinger Reaction for 6-Bromo-2-phenylquinoline-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Frequently Asked Questions (FAQs)

Q1: What are the crucial first steps to ensure a successful Pfitzinger reaction for synthesizing this compound?

A1: The initial and most critical step is the complete ring-opening of the 5-bromoisatin starting material. This is achieved by reacting it with a strong base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. It is essential to ensure the 5-bromoisatin fully dissolves and the solution undergoes a distinct color change, indicating the formation of the potassium salt of the corresponding isatinic acid, before adding the acetophenone.[1] Premature addition of the ketone can lead to incomplete reaction and a lower yield.

Q2: I am observing a low yield of the desired product. What are the common causes and how can I improve it?

A2: Low yields in the Pfitzinger synthesis of this compound can stem from several factors:

  • Incomplete Isatin Ring Opening: As mentioned above, ensure the complete formation of the isatinate salt before adding acetophenone.

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-sensitive. While refluxing in ethanol is common, excessively high temperatures can promote the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Insufficient Reaction Time: The Pfitzinger reaction can require several hours to reach completion. It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Reactant Stoichiometry: Using a slight excess of acetophenone can help drive the reaction to completion.

  • Purity of Reactants: Ensure that both the 5-bromoisatin and acetophenone are of high purity, as impurities can interfere with the reaction.

Q3: My reaction mixture is turning into a dark, tarry mess. What causes this and how can it be prevented?

A3: Tar formation is a common issue in the Pfitzinger reaction, often caused by side reactions, such as the self-condensation of acetophenone under strongly basic conditions. To mitigate this, consider the following:

  • Slow, Dropwise Addition: Instead of adding the acetophenone all at once, a slow, dropwise addition to the solution of the pre-formed isatinate salt can help to control the reaction rate and minimize self-condensation.

  • Temperature Control: Avoid excessive heating. Maintaining a steady reflux temperature without overheating is crucial.

  • Modified Reactant Addition: Dissolving the 5-bromoisatin in the base first to form the isatinate before adding the ketone can reduce side reactions.

Q4: How critical is the choice of base and solvent for the reaction?

A4: The choice of base and solvent significantly impacts the reaction's success. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used to facilitate the initial ring opening of the isatin. Protic solvents like ethanol or a mixture of ethanol and water are commonly employed as they are effective at dissolving the reactants and intermediates. The concentration of the base should also be optimized, as it can affect the rate of both the desired reaction and potential side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield Incomplete ring-opening of 5-bromoisatin.Ensure 5-bromoisatin is fully dissolved in the basic solution before adding acetophenone. Look for a distinct color change.
Reaction temperature is too low or too high.Optimize the reaction temperature. For ethanol, a gentle reflux is typically effective.
Insufficient reaction time.Monitor the reaction progress by TLC and consider extending the reaction time if starting materials are still present.
Impure reactants.Use high-purity 5-bromoisatin and acetophenone.
Formation of Tarry Byproducts Self-condensation of acetophenone.Add acetophenone dropwise to the reaction mixture.
Reaction temperature is too high.Maintain a controlled reflux temperature and avoid localized overheating.
Incorrect order of reactant addition.Always add the acetophenone to the pre-formed isatinate solution.
Product is Difficult to Purify Presence of unreacted 5-bromoisatin.Use a slight excess of acetophenone to drive the reaction to completion.
Co-precipitation of byproducts.During workup, acidify the solution slowly with stirring to selectively precipitate the product. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be necessary.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound

5-Bromoisatin (mol)Acetophenone (mol)BaseSolventTemperature (°C)Time (h)Yield (%)
1 eq.1.1 eq.KOHEthanol50-601476.0
1 eq.1.1 eq.KOHEthanol50-601484.0

Table 2: Effect of Reaction Parameters on the Yield of Substituted Quinoline-4-carboxylic Acids in Pfitzinger Reactions

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Yield (%)
IsatinAcetoneKOHEthanol/WaterReflux80
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanolReflux (16h)38
5-Chloroisatin5,6-dimethoxyindanoneHClAcetic Acid7586
IsatinCyclohexanoneKOHEthanol/WaterReflux75-100

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a generalized method based on established Pfitzinger reaction procedures.

Materials:

  • 5-Bromoisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for workup)

  • Diethyl ether (for washing)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in a minimal amount of water and then add absolute ethanol to create a solution.

  • Ring Opening of 5-Bromoisatin: To the stirred basic solution, add 5-bromoisatin (1 equivalent). Continue stirring at room temperature until the 5-bromoisatin has completely dissolved and the color of the solution changes from an initial deep color to a stable lighter shade, indicating the formation of the potassium salt of 5-bromo-isatinic acid. This step may take up to an hour.

  • Addition of Acetophenone: Slowly add acetophenone (1.1 equivalents) dropwise to the reaction mixture using an addition funnel.

  • Reaction at Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol) and maintain this temperature with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the remaining aqueous residue, add water to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone and other non-polar impurities. e. Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid or acetic acid with vigorous stirring until the precipitation of the product is complete (typically at a pH of 4-5).

  • Isolation and Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the collected solid with cold water to remove any inorganic salts. c. Dry the crude product in a vacuum oven. d. For further purification, recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Pfitzinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Bromoisatin 5-Bromoisatin Isatinate_Anion Potassium salt of 5-Bromo-isatinic acid 5-Bromoisatin->Isatinate_Anion + KOH (Ring Opening) Acetophenone Acetophenone Imine Imine Isatinate_Anion->Imine + Acetophenone Enamine Enamine Imine->Enamine Tautomerization Product 6-Bromo-2-phenylquinoline- 4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Prepare_Base 1. Prepare KOH solution in Ethanol/Water Start->Prepare_Base Ring_Opening 2. Add 5-Bromoisatin (Stir until dissolved) Prepare_Base->Ring_Opening Add_Ketone 3. Add Acetophenone dropwise Ring_Opening->Add_Ketone Reflux 4. Heat to reflux (8-24h) Add_Ketone->Reflux Workup 5. Cool, Rotovap, add Water, Wash Reflux->Workup Precipitation 6. Acidify with HCl/AcOH to precipitate product Workup->Precipitation Isolation 7. Filter and wash solid Precipitation->Isolation Purification 8. Recrystallize Isolation->Purification End Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Ring_Opening Complete Isatin Ring Opening? Start->Check_Ring_Opening Check_Temp Optimal Reaction Temperature? Check_Ring_Opening->Check_Temp Yes Solution_Ring_Opening Ensure full dissolution of 5-bromoisatin in base before adding acetophenone. Check_Ring_Opening->Solution_Ring_Opening No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Solution_Temp Adjust temperature; monitor for byproducts. Check_Temp->Solution_Temp No Check_Stoichiometry Excess Acetophenone? Check_Time->Check_Stoichiometry Yes Solution_Time Extend reaction time; monitor by TLC. Check_Time->Solution_Time No Solution_Stoichiometry Use a slight excess of acetophenone. Check_Stoichiometry->Solution_Stoichiometry No End Yield Optimized Check_Stoichiometry->End Yes Solution_Ring_Opening->Check_Temp Solution_Temp->Check_Time Solution_Time->Check_Stoichiometry Solution_Stoichiometry->End

Caption: Troubleshooting decision tree for optimizing the yield of the Pfitzinger reaction.

References

Technical Support Center: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid. The content focuses on common side reactions and optimization strategies for the two primary synthetic routes: the Doebner reaction and the Pfitzinger reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two most common methods for synthesizing substituted quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.[1][2] The Doebner reaction is a three-component synthesis involving an aniline (4-bromoaniline), an aldehyde (benzaldehyde), and pyruvic acid.[2] The Pfitzinger reaction involves the condensation of an isatin derivative (5-bromoisatin) with a carbonyl compound (acetophenone) in the presence of a strong base.[3][4]

Q2: My Doebner reaction has turned into a dark, intractable tar. What causes this and how can it be prevented?

Tar formation is a very common issue in the Doebner reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds formed in situ.[5] To mitigate this:

  • Control Reaction Rate: Add the carbonyl compound or pyruvic acid slowly to the heated acidic solution of the aniline. This helps manage the exothermic nature of the reaction.[5]

  • Optimize Temperature: Carefully control the reaction temperature, as excessive heat can accelerate polymerization.

  • In Situ Generation: Employing methods that generate the α,β-unsaturated carbonyl compound in situ under controlled conditions can minimize its concentration and subsequent polymerization.[5]

Q3: What are the typical byproducts observed in the Doebner reaction?

Besides tar formation, potential byproducts can include reduced intermediates and regioisomers of the desired quinoline product, depending on the specific reactants and conditions used.[5] In some cases, if the cyclization fails to occur on the benzene ring, pyrrolidine derivatives may be formed, although this is more commonly reported with pyridine-based starting materials.[2]

Q4: I'm observing low yields in my Pfitzinger reaction. What are the likely causes?

Low yields in the Pfitzinger synthesis can stem from several factors.[1] The reaction conditions are critical; insufficient base, suboptimal temperature, or inadequate reaction time can lead to incomplete conversion. The reaction of isatin with a base like potassium hydroxide hydrolyzes the amide bond to form a keto-acid intermediate, which is a crucial first step.[3] If this equilibrium is not favored or the subsequent condensation and cyclization are slow, the overall yield will be poor. Both the Pfitzinger and Doebner pathways can suffer from long reaction times and low yields, especially with more substituted starting materials.[1]

Q5: My purified product is discolored (yellow/brown). What is the cause and how can I fix it?

Discoloration in quinoline derivatives is often due to oxidation.[6] Quinolines can oxidize when exposed to air, light, or heat. The presence of residual starting materials or colored byproducts can also contribute to discoloration. To prevent this, store the final compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen).[6] If discoloration occurs during purification, using degassed solvents for chromatography can help minimize further oxidation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield & Purity Doebner Reaction: Use of electron-deficient anilines which are less reactive.[7][8] Inefficient catalysis. Side reactions leading to byproduct formation.[5]Optimize the choice and concentration of the acid catalyst; Lewis acids like BF₃·THF have shown effectiveness.[7] Use high-purity, freshly distilled reagents and monitor the reaction progress via TLC to determine optimal reaction time.[5]
Pfitzinger Reaction: Incomplete hydrolysis of the isatin amide bond.[3] Insufficient reaction time or temperature.Ensure a sufficient concentration of a strong base (e.g., 33% KOH) is used.[9][10] Monitor the reaction by TLC and allow for extended reflux times (e.g., 8-36 hours) to drive the reaction to completion.[9][10][11]
Product Purification Difficulties Streaking on TLC/Column: The carboxylic acid and nitrogen moieties can cause the compound to streak on silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of base (e.g., triethylamine).[6] Alternatively, use a different stationary phase such as neutral or basic alumina.[6]
Poor Crystallization: The crude product may contain impurities that inhibit crystal formation.Perform a hot filtration step if insoluble impurities are present.[6] Ensure the correct solvent is chosen for recrystallization—one in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] If crystals do not form on cooling, try scratching the flask or placing it in an ice bath.[6]
Broad or Tailing HPLC Peaks Chelation with Metal Ions: Hydroxyquinolines are known chelating agents and can interact with metal ions in the HPLC system (e.g., stainless steel components).[6]Add a competing chelating agent like EDTA to the mobile phase.[6] If possible, use a metal-free HPLC system with PEEK tubing.[6]

Quantitative Data Summary

The choice of catalyst can significantly impact the yield of quinoline-4-carboxylic acids in Doebner-type reactions. The following table summarizes the effect of various catalysts on a related synthesis.

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂480
3HCl (gas)Toluene240

Data adapted from a study on regiochemistry reversal and may not be representative of all Doebner reactions but illustrates catalyst importance.[5]

Experimental Protocols

Protocol 1: General Procedure for Doebner Reaction

This protocol describes the synthesis of a 2-phenylquinoline-4-carboxylic acid derivative.

  • Schiff Base Formation (Optional Pre-step): An equimolar mixture of 4-bromoaniline and benzaldehyde in ethanol is refluxed for 1 hour.[12]

  • Reaction: Pyruvic acid (1.5 equivalents) is added to the mixture from step 1.[12] The reaction is then refluxed for an additional 12 hours. The reaction progress should be monitored by TLC.[12]

  • Workup: The reaction mixture is cooled and poured into ice water with vigorous stirring.[12] The resulting solid precipitate is filtered.

  • Purification: The crude solid is dissolved in an aqueous base (e.g., K₂CO₃ solution) and filtered to remove insoluble impurities. The filtrate is then acidified with dilute HCl to a pH of 1-2 to precipitate the product.[12] The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.[12]

Protocol 2: General Procedure for Pfitzinger Reaction

This protocol describes the synthesis of this compound.

  • Reaction Setup: 5-bromoisatin (1 equivalent) is dissolved in a 33% aqueous potassium hydroxide (KOH) solution.[9][10]

  • Addition: An ethanol solution of acetophenone (1.1 equivalents) is added slowly to the basic isatin solution.[9][10]

  • Cyclization: The mixture is heated to reflux at approximately 85-90°C for 8-18 hours.[9][10][11] The reaction should be monitored by TLC to confirm the consumption of starting material.

  • Workup: After cooling, the solvent is removed by rotary evaporation. The residue is dissolved in water.

  • Precipitation: The aqueous solution is acidified with 3M HCl to a pH of 5-6 to precipitate the crude this compound.[9][10]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Visualizations

Doebner_Reaction cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 4-Bromoaniline 4-Bromoaniline Schiff_Base Schiff Base (Imine) 4-Bromoaniline->Schiff_Base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Pyruvic Acid Pyruvic Acid Aniline_Adduct Aniline Adduct Schiff_Base->Aniline_Adduct + Pyruvic Acid (Michael Add.) Product 6-Bromo-2-phenyl- quinoline-4-carboxylic acid Aniline_Adduct->Product Cyclization & Dehydration (-H₂O)

Caption: Simplified workflow of the Doebner reaction pathway.

Pfitzinger_Reaction cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 5-Bromoisatin 5-Bromoisatin Keto_Acid Ring-Opened Keto-acid 5-Bromoisatin->Keto_Acid + KOH (Hydrolysis) Acetophenone Acetophenone Enamine Enamine Intermediate Keto_Acid->Enamine + Acetophenone (Condensation) Product 6-Bromo-2-phenyl- quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration (-H₂O)

Caption: Key mechanistic steps of the Pfitzinger reaction.

Troubleshooting_Workflow cluster_solutions_yield Yield Solutions cluster_solutions_purification Purification Solutions start Experiment Complete issue Unsatisfactory Result? start->issue low_yield Low Yield / Purity issue->low_yield Yes purification_problem Purification Issue (Streaking, Discoloration) issue->purification_problem Yes success Successful Synthesis issue->success No sol_yield_1 Check Reagent Purity low_yield->sol_yield_1 sol_yield_2 Optimize Catalyst & Temp low_yield->sol_yield_2 sol_yield_3 Increase Reaction Time low_yield->sol_yield_3 sol_purify_1 Recrystallize from new solvent purification_problem->sol_purify_1 sol_purify_2 Use Neutral Alumina or Base-Treated Silica purification_problem->sol_purify_2 sol_purify_3 Store Under Inert Gas purification_problem->sol_purify_3

References

Technical Support Center: Improving the Purity of 6-Bromo-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of 6-Bromo-2-phenylquinoline-4-carboxylic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via the Doebner reaction?

A1: The Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids, can sometimes lead to the formation of by-products that constitute the main impurities.[1][2] These can include unreacted starting materials (4-bromoaniline, benzaldehyde, and pyruvic acid) and potentially side-products from condensation reactions. The order of reactant addition can also influence the formation of by-products.[2]

Q2: What is a general approach to purify the crude this compound?

A2: A common and effective method for purifying 2-phenyl-quinoline-4-carboxylic acid derivatives is an acid-alkali workup followed by recrystallization.[3] This involves dissolving the crude product in a basic aqueous solution, filtering to remove any insoluble impurities, and then re-precipitating the desired acid by adding acid. The collected solid can then be further purified by recrystallization from a suitable solvent like ethanol.[3]

Q3: What are suitable recrystallization solvents for this compound?

A3: For quinoline derivatives, common recrystallization solvents include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[4] Specifically for 2-phenyl-quinoline-4-carboxylic acid derivatives, ethanol has been successfully used for recrystallization.[3] The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature to ensure good recovery.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a valuable technique when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the product. It is also useful for separating complex mixtures of by-products.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For similar compounds, purities of >95% have been confirmed by HPLC.[3][5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization - Inappropriate solvent choice.- Presence of impurities with similar solubility.- Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).- Perform an acid-alkali wash before recrystallization to remove acidic or basic impurities.- Consider using column chromatography for more challenging separations.
"Oiling Out" During Recrystallization - The solution is supersaturated.- The cooling rate is too fast.- The solvent is not ideal.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture.
Product Discoloration (e.g., Yellow or Brown) - Presence of colored impurities from the synthesis.- Oxidation of the quinoline ring.- Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities.- Store the purified compound in a cool, dark place, and under an inert atmosphere if it is susceptible to oxidation.[7]
Broad or Tailing Peaks in HPLC Analysis - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Use a mobile phase with a pH that ensures the carboxylic acid is fully protonated or deprotonated.- Consider using a different HPLC column or a mobile phase additive to minimize secondary interactions.[8]
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities.- Inappropriate solvent system.- Optimize the mobile phase for better separation on the TLC plate before running the column.- Use a gradient elution instead of an isocratic one to improve separation.

Data Presentation

Purification Method Typical Purity Achieved Reference
Acid-Alkali Workup & Recrystallization (Ethanol)> 95% (by HPLC)[3]
Column Chromatography95-99%[7]
Preparative HPLC> 99.5%[7]

Experimental Protocols

Protocol 1: Purification by Acid-Alkali Workup and Recrystallization

This protocol is adapted from methods used for similar 2-phenylquinoline-4-carboxylic acid derivatives.[3]

  • Dissolution in Base: Suspend the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Use enough base to fully dissolve the compound, forming its sodium or potassium salt.

  • Filtration of Insolubles: If any solid material remains undissolved, filter the basic solution to remove these impurities.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and slowly add a 1 M solution of hydrochloric acid (HCl) with stirring. The this compound will precipitate out as the solution becomes acidic (target pH ~2-4).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

This is a general guideline for purifying quinoline derivatives.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is commonly used. If the compound shows instability on silica, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or alumina.[7]

    • Eluent: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the separation using TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude Product (from Doebner Reaction) acid_base Acid-Alkali Workup crude_product->acid_base Dissolve in base, filter, re-precipitate with acid recrystallization Recrystallization acid_base->recrystallization Dissolve in hot solvent, cool to crystallize purity_check Purity Check (HPLC, NMR, MP) recrystallization->purity_check column_chromatography Column Chromatography (Alternative/Further Purification) column_chromatography->purity_check purity_check->column_chromatography Fails Purity Criteria pure_product Pure Product (>95% Purity) purity_check->pure_product Meets Purity Criteria

Caption: A decision-making workflow for the purification of this compound.

References

minimizing tar formation in Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Doebner-von Miller quinoline synthesis, with a specific focus on minimizing tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Doebner-von Miller synthesis?

A1: The most common cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Strong acidic conditions, while necessary for the reaction, can promote this side reaction, leading to the formation of high-molecular-weight polymers and a thick, dark, intractable tar that complicates product isolation and reduces yields.[1]

Q2: How can I prevent or minimize tar formation during the reaction?

A2: Several strategies can be employed to minimize tar formation:

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired quinoline synthesis over polymerization.[1][2]

  • Biphasic Solvent System: Using a two-phase solvent system, such as toluene and water, can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[1][3]

  • Optimize Acid Concentration and Type: Excessively harsh acidic conditions can accelerate tar formation. It is beneficial to screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1][2] Milder Lewis acids may be preferable in some cases.[1]

  • Control Reaction Temperature: While heating is often required, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.[1][2]

  • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[4]

Q3: Can the choice of catalyst influence tar formation?

A3: Yes, the choice of both Brønsted and Lewis acid catalysts is critical.[2][5] While strong acids are traditionally used, modern and milder catalytic systems, including ionic liquids and certain nanoparticles, have been shown to reduce tar formation and improve yields by providing a more controlled reaction environment.[6]

Q4: Are there any modern techniques to reduce tar formation?

A4: Recent advancements have explored the use of continuous flow reactors. In a continuous stirred-tank reactor (CSTR) setup, the distributed dosing of the carbonyl compound can effectively minimize byproduct formation and improve yields, especially for larger-scale reactions.[4]

Q5: How can I purify the quinoline product from the tarry byproducts?

A5: Purification can be challenging. Common methods include:

  • Steam Distillation: This is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[1]

  • Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a common technique. A preliminary filtration through a plug of silica gel can help remove the bulk of the tar before finer purification.[1]

  • Acid-Base Extraction: After the reaction, the mixture can be carefully neutralized with a base, and the basic quinoline product can be extracted into an organic solvent.[4]

Troubleshooting Guide

Problem: Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making stirring and product isolation difficult, resulting in a significantly low yield of the desired quinoline.[1]

  • Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is the primary cause.[1][2]

Troubleshooting Workflow

G start Significant Tar Formation Observed step1 Reduce Concentration of Carbonyl start->step1 sub1a Slowly add α,β-unsaturated carbonyl step1->sub1a sub1b Employ a biphasic solvent system (e.g., toluene/water) step1->sub1b step2 Optimize Reaction Conditions sub2a Lower reaction temperature step2->sub2a sub2b Screen different acid catalysts (Brønsted vs. Lewis) step2->sub2b sub2c Optimize acid concentration step2->sub2c step3 Modify Reagents sub3a Use an acetal-protected α,β-unsaturated aldehyde step3->sub3a step4 Purification Strategy sub4a Steam Distillation for volatile quinolines step4->sub4a sub4b Column Chromatography with preliminary silica plug filtration step4->sub4b sub4c Acid-Base Extraction step4->sub4c sub1a->step2 sub1b->step2 sub2a->step3 sub2b->step3 sub2c->step3 sub3a->step4 end Tar Minimized & Product Isolated sub4a->end sub4b->end sub4c->end

Caption: A troubleshooting workflow for addressing tar formation in the Doebner-von Miller synthesis.

Data Presentation

Table 1: Influence of Acid Catalyst on Tar Formation

Catalyst TypeExamplesGeneral Impact on Tar Formation
Brønsted Acids HCl, H₂SO₄, p-TsOHCan be effective but may lead to significant tarring at high concentrations and temperatures.[1][2]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Often milder and can offer better control, potentially reducing tar formation.[1][2][5]
Heterogeneous Catalysts Ag(I)-exchanged Montmorillonite K10Can provide good to excellent yields with the advantage of being recyclable.[7]

Note: The effectiveness of each catalyst is substrate-dependent, and optimization is recommended.

Experimental Protocols

Protocol 1: Minimizing Tar Formation using a Biphasic System

This protocol describes the synthesis of 2-methylquinoline as an example.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.[1]

Reaction Pathway Visualization

G cluster_main Doebner-von Miller Synthesis cluster_side Side Reaction aniline Aniline michael_addition 1. Michael Addition aniline->michael_addition carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_addition polymerization Polymerization carbonyl->polymerization acid Acid Catalyst (H⁺) acid->michael_addition acid->polymerization cyclization 2. Cyclization michael_addition->cyclization dehydration 3. Dehydration cyclization->dehydration oxidation 4. Oxidation dehydration->oxidation quinoline Desired Quinoline Product oxidation->quinoline tar Tar Formation polymerization->tar

Caption: Main reaction versus side reaction pathways in the Doebner-von Miller synthesis.

References

overcoming low yield in Pfitzinger reaction for quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, with a focus on overcoming low yields.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

Q1: My reaction produced a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it?

A1: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates. Mixing all reactants at once can worsen this problem.

Troubleshooting Steps:

  • Modified Reactant Addition: Instead of combining all reactants simultaneously, first dissolve the isatin in the base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation. Add the carbonyl compound only after the isatin has fully dissolved and the solution's color has changed.

  • Temperature Control: High temperatures can accelerate side reactions that lead to tar formation. Maintain the temperature specified in your protocol and avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer period may be advantageous.

  • Solvent Choice: While ethanol is commonly used, the solubility of intermediates and byproducts can be influenced by the solvent. Exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to degradation and tar formation.

Q2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

A2: Low yields can stem from an incomplete reaction, degradation of reactants or products, or the formation of side products.

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step. Make sure the isatin is fully dissolved in the basic solution before adding the carbonyl compound.

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize residual isatin, which can be challenging to remove during purification. Experiment with the molar ratio of the carbonyl compound to isatin.

  • Increase Reaction Time: If the reaction is not going to completion, extending the reaction time may improve the yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Optimize Base Concentration: The concentration of the base can impact the rate of both the isatin ring opening and the subsequent condensation. You may need to adjust the concentration of KOH or NaOH for your specific substrates.

Q3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

A3: Incomplete conversion of isatin is a common issue that directly leads to low yields.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the equilibrium towards the product, thereby consuming more of the isatin.

  • Optimize Base and Temperature: As mentioned previously, the base concentration and reaction temperature are crucial. Ensure the conditions are optimal for the isatin ring-opening and subsequent condensation steps.

  • Modified Procedure: A modified procedure where the isatin is first reacted with the alkali to open the ring before the addition of the ketone can lead to better yields and higher conversion. For instance, reacting isatin with acetone under these modified conditions has been reported to afford 2-methylquinoline-4-carboxylic acid in over 60% yield.[1]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Pfitzinger reaction?

A4: The Pfitzinger reaction proceeds through several key steps:

  • Ring Opening: The amide bond of isatin is hydrolyzed by a base (like KOH) to form a keto-acid intermediate.[2][3]

  • Condensation: The carbonyl compound reacts with the aniline derivative to form an imine.[2]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[2]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2]

Pfitzinger_Mechanism Isatin Isatin + Carbonyl RingOpening Ring-Opened Intermediate (Keto-acid) Isatin->RingOpening Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate RingOpening->Imine Condensation Enamine Enamine Intermediate Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Pfitzinger Reaction Mechanism

Q5: Are there any modern variations of the Pfitzinger reaction that can improve yields and reduce reaction times?

A5: Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for the Pfitzinger reaction. This technique can dramatically reduce reaction times and, in some cases, improve yields.[4][5][6] For example, microwave irradiation for just 9 minutes has been successfully used to synthesize certain quinoline-4-carboxylic acid derivatives.[2]

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is highly dependent on the specific substrates and reaction conditions used. The following tables provide a summary of reported yields for various substrates.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
Acetone33% NaOHWater8~60%[1]
Butan-2-one50% NaOHWater884%[1]
Acetophenone33% KOHEthanol860%[7]
1-Adamantyl methyl ketone30% KOHEthanol1265%[8]
5-Aryl-2-acetylfuransKOHEthanol-45-81%[9]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Isatin DerivativeCarbonyl CompoundMethodReaction TimeYield (%)
5-Chloroisatin1-(p-tolyl)ethanoneMicrowave (125°C)--
IsatinVarious KetonesMicrowave9 min-
Isatin1,3-CyclohexanedioneMicrowave4 min80-95%[5]
Isatin1,3-CyclohexanedioneConventional60 minLower than MW[5]

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (ketone or aldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

  • Diethyl ether

Procedure:

  • Prepare a solution of the base (e.g., 30-50% KOH in water or ethanol).

  • Add the isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the salt of isatinic acid (this can take up to 1 hour).[2]

  • To this mixture, add the carbonyl compound (typically 1.5-2 equivalents).

  • Heat the reaction mixture to reflux (for ethanol, approx. 79°C) and maintain for 4-24 hours.[2][10] Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium/sodium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or AcOH until precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conventional_Workflow Start Start PrepBase Prepare Base Solution Start->PrepBase AddIsatin Add Isatin & Stir (Ring Opening) PrepBase->AddIsatin AddCarbonyl Add Carbonyl Compound AddIsatin->AddCarbonyl Reflux Reflux (4-24h) AddCarbonyl->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Workup Monitor->Workup Complete Evaporation Solvent Evaporation Workup->Evaporation Dissolve Dissolve in Water Evaporation->Dissolve Extract Extract with Ether Dissolve->Extract Acidify Acidify to Precipitate Extract->Acidify Filter Filter and Dry Product Acidify->Filter End End Filter->End

Conventional Pfitzinger Reaction Workflow

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Materials:

  • Isatin

  • Carbonyl compound

  • 33% aqueous solution of Potassium Hydroxide (KOH)

  • Acetic acid

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).[2]

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes).[2]

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Troubleshooting_Logic Start Low Yield Issue CheckTar Is there tar formation? Start->CheckTar TarSolutions Implement Tar Prevention: - Modified Reactant Addition - Lower Temperature - Slow Acidification CheckTar->TarSolutions Yes CheckIsatin Unreacted Isatin present? CheckTar->CheckIsatin No TarSolutions->CheckIsatin IsatinSolutions Improve Isatin Conversion: - Increase Carbonyl Excess - Optimize Base Concentration - Ensure Full Ring Opening CheckIsatin->IsatinSolutions Yes GeneralOptimization General Optimization: - Increase Reaction Time - Monitor by TLC - Consider Microwave Synthesis CheckIsatin->GeneralOptimization No IsatinSolutions->GeneralOptimization

Troubleshooting Logic for Low Yields

References

Technical Support Center: Purification of Brominated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of brominated quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of brominated quinolines?

A1: The nature of impurities largely depends on the synthetic route. Common impurities include:

  • Dibrominated and polybrominated quinolines: These arise from over-bromination of the quinoline ring.[1][2]

  • Positional isomers: Depending on the directing effects of substituents on the quinoline core, a mixture of monobromoquinoline isomers can be formed.[1][2]

  • Unreacted starting materials: Incomplete reactions can leave residual starting quinoline or brominating agents.

  • Tarry byproducts: Particularly in syntheses like the Skraup reaction, which can be highly exothermic and produce difficult-to-remove tarry substances.[2]

  • Debrominated impurities: Under certain conditions, loss of the bromine substituent can occur.

Q2: My brominated quinoline compound is colored (yellow or brown), but I expect it to be colorless. What does this indicate?

A2: While many pure brominated quinolines are colorless or pale yellow solids, the development of a yellow or brown hue can occur due to the formation of minor oxidized impurities upon exposure to air and light. This does not always signify a substantial level of impurity. However, for high-purity applications, further purification and storage under an inert atmosphere in the dark are recommended.

Q3: Can I use distillation for the purification of my brominated quinoline derivative?

A3: If your brominated quinoline is a thermally stable liquid, vacuum distillation can be an effective method for removing non-volatile impurities.

Q4: When should I choose recrystallization over column chromatography?

A4: Recrystallization is an excellent choice when you have a solid product with impurities that have significantly different solubilities in a particular solvent system compared to your desired compound. It is generally a more scalable and cost-effective method than chromatography for large quantities of material. Column chromatography is preferred for separating compounds with very similar polarities, such as isomers, or for purifying small amounts of material to a very high degree of purity.[2][3]

Troubleshooting Guides

Recrystallization

Issue 1: My brominated quinoline derivative is "oiling out" instead of forming crystals.

  • Possible Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the solution is being cooled too rapidly.[4]

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is more soluble) to lower the saturation point.[3]

    • Allow the solution to cool very slowly to room temperature before further cooling in an ice bath.[3]

    • Consider switching to a mixed-solvent system. If you are already using one, adjust the solvent ratio by adding more of the "good" solvent.[3][4]

Issue 2: No crystals are forming in the cooled solution.

  • Possible Cause: The solution may not be sufficiently saturated, the chosen solvent may be too good at all temperatures, or there may be a lack of nucleation sites.[4]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[3][4]

    • Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration and then allow it to cool again.[3][4]

    • Modify Solvent System: If using a single solvent, try a mixed-solvent system. For example, for a non-polar compound dissolved in a polar solvent like ethyl acetate, slowly add a non-polar anti-solvent like hexane until turbidity is observed, then warm to clarify and cool slowly.[4]

Issue 3: The purity of my compound does not improve significantly after recrystallization.

  • Possible Cause: The chosen solvent system is not effective at separating the specific impurities present.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find a system where your compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at all temperatures.[3]

    • Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.[3]

    • For Bromination Byproducts: Convert the brominated quinoline to its hydrobromide salt and recrystallize it from a water/alcohol mixture. This can be highly effective at removing byproducts from the bromination reaction. The pure salt can then be neutralized to regenerate the high-purity free base.[3]

Column Chromatography

Issue 1: My brominated quinoline is decomposing on the silica gel column.

  • Possible Cause: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to degradation.[1]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%).

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

    • Increase the Elution Speed: A faster flow rate (flash chromatography) can reduce the contact time between your compound and the stationary phase.[1]

Issue 2: I am unable to separate isomeric impurities.

  • Possible Cause: Isomers often have very similar polarities, making their separation challenging.[1]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of ethyl acetate and hexane.[1][5][6] Fine-tune the ratio to maximize the difference in Rf values between the isomers.

    • Use a Shallow Gradient: A slow, shallow gradient elution can improve the resolution of closely eluting compounds.[1]

    • Try a Different Stationary Phase: Sometimes, switching from silica gel to alumina or a different type of bonded silica can alter the selectivity and improve separation.

Issue 3: Low yield of the purified compound after column chromatography.

  • Possible Cause: The compound may be too soluble in the eluent, not eluting from the column, or co-eluting with impurities.[2]

  • Troubleshooting Steps:

    • Compound Too Soluble: Use a less polar solvent system. Optimize the solvent system with TLC to ensure the product's Rf is in the ideal range (typically 0.2-0.4).[2]

    • Compound Not Eluting: Gradually increase the polarity of the eluent.[2]

    • Co-elution with Impurities: Employ a shallower solvent gradient or try a different stationary phase like alumina.[2]

Data Presentation

Table 1: Comparison of Purification Methods for Brominated Quinolines

Purification MethodStarting MaterialTypical Purity AchievedTypical Yield (%)Notes
Recrystallization (Ethanol/Water)Crude 3-Bromoquinoline95%70%Effective for removing less polar impurities.[2]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)Crude 3-Bromoquinoline98%60%Good for separating closely related impurities.[2]
Recrystallization followed by Column ChromatographyCrude 3-Bromoquinoline>99%50%Recommended for achieving high purity.[2]
Recrystallization (AcOEt/Hexane)Crude 3,5,6,7-tetrabromo-8-methoxyquinolineHigh74%Effective for this specific compound.[5]
Column Chromatography (AcOEt/Hexane 1:5) followed by RecrystallizationCrude 3,5,6,7-tetrabromo-8-methoxyquinolineHigh74%A two-step process for high purity.[5]
Recrystallization (Benzene)Crude 5,7-dibromo-8-hydroxyquinolineHigh90%Good for this specific compound.[6]
Column Chromatography (AcOEt/Hexane 1:3)Crude 8-methoxyquinoline derivativeHigh92%Effective for this class of compounds.[6]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This protocol is suitable for many brominated quinoline derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude brominated quinoline in the minimum amount of hot ethyl acetate ("good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane ("poor" solvent) dropwise until you observe a persistent cloudiness.

  • Clarification: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.[3]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol provides a general guideline for purifying brominated quinolines.

  • TLC Analysis: Determine the optimal solvent system using TLC. A mixture of ethyl acetate and hexane is a common starting point.[1] The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis. Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

G Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe for crystal formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No oil_out Compound Oils Out observe->oil_out Oiling filter_dry Filter and Dry Crystals crystals_form->filter_dry induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce concentrate Increase Concentration: - Evaporate some solvent no_crystals->concentrate reheat Reheat to dissolve oil oil_out->reheat induce->cool concentrate->cool add_good_solvent Add more 'good' solvent reheat->add_good_solvent slow_cool Cool solution very slowly add_good_solvent->slow_cool slow_cool->observe

Caption: A workflow for troubleshooting common recrystallization problems.

G Purification Method Selection Guide start Crude Brominated Quinoline impurity_type What is the main type of impurity? start->impurity_type isomers Isomers impurity_type->isomers Similar Polarity solubility_diff Different Solubility impurity_type->solubility_diff Significant Difference tarry Tarry Byproducts impurity_type->tarry Gross Impurities column_chrom Column Chromatography isomers->column_chrom recrystallization Recrystallization solubility_diff->recrystallization acid_base Acid-Base Extraction followed by another method tarry->acid_base

Caption: A decision tree for selecting an appropriate purification method.

References

stability issues of 6-Bromo-2-phenylquinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Bromo-2-phenylquinoline-4-carboxylic acid in solution. The following information is compiled from publicly available data on quinoline derivatives and related chemical structures and should serve as a guide for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Quinoline-4-carboxylic acids are generally more soluble and can exhibit different stability profiles in neutral to basic conditions compared to acidic conditions due to the ionization of the carboxylic acid group.[1]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Common solvents for similar compounds include DMSO, ethanol, and aqueous buffers.

  • Temperature: Elevated temperatures can lead to thermal degradation. For some quinoline-4-carboxylic acids, decarboxylation has been observed at high temperatures.

  • Light: Exposure to UV or ambient light can cause photodegradation, a common issue for many aromatic and halogenated compounds.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data for this compound is limited, general best practices for related compounds suggest the following:

  • Short-term storage: Solutions should be stored at 2-8°C and protected from light.

  • Long-term storage: For long-term stability, it is advisable to store the compound as a solid in a cool, dry, and dark place. If solutions must be stored long-term, they should be kept at -20°C or -80°C and protected from light.

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the recommended approach.[2] This involves subjecting the compound to forced degradation (stress testing) to generate potential degradation products and developing a chromatographic method that can separate the parent compound from all degradants.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in my aqueous solution.

  • Possible Cause: Poor solubility, especially in acidic or neutral aqueous buffers. Quinoline-4-carboxylic acids are often more soluble at a slightly basic pH.[1]

  • Troubleshooting Steps:

    • Adjust the pH of the solution to be slightly basic (e.g., pH 7.5-8.5), if compatible with your experiment.

    • Consider the use of a co-solvent such as DMSO or ethanol to increase solubility.

    • Prepare a more dilute solution.

    • Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.

Issue 2: Inconsistent results or loss of activity in my biological assay.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Perform a time-course stability study: Prepare a solution of the compound in your assay buffer and analyze its purity by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure).

    • Protect from light: Run your experiments in low-light conditions or use amber-colored vials and plates.

    • Prepare fresh solutions: Prepare solutions of the compound immediately before use.

Quantitative Data Summary

The following tables summarize the expected stability of this compound based on data for structurally related quinoline derivatives and bromo-aromatic compounds. Note: This is generalized data and may not be representative of the actual stability of the target compound. Experimental verification is highly recommended.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60-80°C24-48 hoursModerateHydroxylated derivatives, potential decarboxylation
Base Hydrolysis 0.1 M NaOH60-80°C24-48 hoursSignificantHydroxylated derivatives, potential Cannizzaro-type products
Oxidation 3% H₂O₂Room Temperature24 hoursModerate to SignificantN-oxides, hydroxylated derivatives
Thermal Solid or Solution>100°C48 hoursModerateDecarboxylation product (at very high temperatures)
Photolytic UV light (254/365 nm)Room Temperature24 hoursModerateDebrominated and/or hydroxylated derivatives

Table 2: Solvent and pH Considerations for Solution Stability

SolventpH RangeGeneral Stability Recommendation
DMSON/AGenerally good for short-term storage; protect from moisture.
EthanolN/AGood for stock solutions; protect from evaporation.
Aqueous Buffer< 4Potential for lower solubility and acid-catalyzed degradation.
Aqueous Buffer4 - 7Moderate stability; pH-dependent solubility.
Aqueous Buffer> 7Increased solubility; potential for base-catalyzed degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any degradation products. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a local maximum).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Figure 1. Experimental workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Acid/Base Hydrolysis, Oxidation decarboxylated Decarboxylation Product (6-Bromo-2-phenylquinoline) parent->decarboxylated High Thermal Stress dehalogenated Debrominated Product (2-Phenylquinoline-4-carboxylic acid) parent->dehalogenated Photolytic Stress n_oxide N-Oxide Derivative parent->n_oxide Oxidation

Figure 2. Potential degradation pathways.

References

Technical Support Center: Optimizing 6-Bromoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice, optimized experimental protocols, and comparative data to address common challenges in the synthesis of 6-bromoquinoline. 6-Bromoquinoline is a critical building block in medicinal chemistry, often used in the development of anticancer agents and receptor tyrosine kinase inhibitors.[1] Ensuring a high-yielding, efficient, and reproducible synthesis is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 6-bromoquinoline, primarily focusing on the widely used Skraup reaction.

Q1: My Skraup reaction is extremely vigorous and hard to control, resulting in significant tar formation. How can I mitigate this?

A1: The Skraup synthesis, which involves reacting 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to charring.[2][3][4]

  • Potential Causes:

    • Highly concentrated sulfuric acid dehydrates glycerol to acrolein too rapidly.[2]

    • The subsequent Michael addition and cyclization steps are highly exothermic.[2]

    • Harsh acidic and oxidizing conditions promote the polymerization of reactants and intermediates.[3]

  • Solutions & Optimization:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture.[3][4] Ferrous sulfate acts as an oxygen carrier, making the reaction less violent and extending it over a longer period, which improves control.[5] Boric acid can also be used as a moderating agent.[3]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly while ensuring efficient cooling with an ice bath.[3]

    • Temperature Management: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source or apply cooling to maintain control.[3] A stable temperature of 140-145°C is often recommended.[2][6]

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hotspots.[3]

Q2: The yield of my 6-bromoquinoline synthesis is consistently low. What factors should I investigate?

A2: Low yields can stem from several factors, from reagent quality to reaction conditions and work-up procedures. A study optimizing the Skraup reaction found that the highest yield (54%) was achieved using nitrobenzene as the oxidant and a reflux time of 8 hours.[1]

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or inadequate temperature.

    • Suboptimal pH during Work-up: Incorrect pH during neutralization can lead to loss of the product. The optimal pH for work-up is reported to be between 5 and 7.[1][7]

    • Inefficient Oxidant: The choice and amount of oxidizing agent are critical for converting the dihydroquinoline intermediate to the final aromatic product.[2]

    • Poor Quality Reagents: Water in the glycerol can significantly lower the yield.[5] Using anhydrous or "dynamite" glycerol is recommended.[5]

  • Solutions & Optimization:

    • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. A reaction time of 3-8 hours at 140-145°C is typical.[1][7]

    • pH Adjustment: During the work-up, carefully adjust the pH of the quenched reaction mixture to 6-7 with ammonia solution before extraction.[7]

    • Choice of Oxidant: While nitrobenzene is a classic oxidant, arsenic acid has been reported to result in a less violent reaction.[4][8] Sodium 3-nitrobenzenesulfonate is another effective alternative.[9]

    • Reagent Purity: Ensure all reagents, particularly glycerol and 4-bromoaniline, are of high purity and dry.

Q3: How can I effectively purify the crude 6-bromoquinoline from the tarry residue?

A3: Purification is a major challenge due to the formation of tar.

  • Solutions & Optimization:

    • Extraction: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent like toluene.[2][7]

    • Steam Distillation: For large-scale reactions, steam distillation is an effective method to separate the volatile quinoline derivative from the non-volatile tar.[3]

    • Vacuum Distillation: The final purification of the crude product is best achieved by vacuum distillation.[6][7] Collect the fraction boiling at 150-155°C under a vacuum of ≤15 mmHg.[7]

    • Recrystallization: If distillation is not feasible or for further purification, recrystallization can be employed. However, finding an appropriate solvent system can be challenging.[10]

Data Summary: Comparison of Synthesis Methods

While the Skraup reaction is most common, other methods like the Doebner-von Miller and Friedländer syntheses can also be employed.[4][11][12]

Method Starting Materials Typical Conditions Reported Yield Advantages Disadvantages
Skraup Synthesis 4-Bromoaniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)[2]140-145°C, 3-8 hours[1][6]Up to 54%[1]Uses inexpensive, readily available starting materials.[13]Notoriously exothermic, difficult to control, significant tar formation.[3][4]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde)[12]Acid catalysis (Brønsted or Lewis acids)[12][13]VariableA modification of the Skraup synthesis allowing for more diverse substitutions.[14]Prone to polymerization of the carbonyl compound, leading to low yields and tar.[15]
Friedländer Synthesis 2-Amino-5-bromobenzaldehyde, Ketone with an α-methylene group[11][16]Acid or base catalysis, often under reflux (80-120°C)[17]VariableMilder conditions compared to Skraup; good for specific substitution patterns.Requires more complex, multi-step synthesis of the starting 2-aminobenzaldehyde.

Detailed Experimental Protocol: Optimized Skraup Synthesis

This protocol is based on optimized conditions reported in the literature.[6][7]

Materials:

  • 4-Bromoaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as moderator)

  • Sodium 3-nitrobenzenesulfonate (oxidizing agent)[9]

  • Toluene (for extraction)

  • Ammonia solution (for neutralization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromoaniline, ferrous sulfate, and dilute sulfuric acid.

  • Heating: Heat the mixture with vigorous stirring to a stable temperature of 140-145°C.[2][6]

  • Glycerol Addition: Add anhydrous glycerol dropwise from the dropping funnel over 1-2 hours, ensuring the temperature remains constant.

  • Reaction: After the addition is complete, maintain the reaction at 140-145°C for an additional 3-4 hours. Monitor the reaction progress by TLC.[7]

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.[6]

  • Neutralization: Slowly add ammonia solution with stirring to adjust the pH of the solution to 6-7.[7]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with toluene.[2][7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude oil by vacuum distillation, collecting the fraction at 150-155°C / 15 mmHg to yield pure 6-bromoquinoline.[7]

Visual Guides

General Workflow for 6-Bromoquinoline Synthesis

This diagram illustrates the key stages of the synthesis and purification process.

G General Synthesis Workflow for 6-Bromoquinoline reagents 1. Reagent Charging (4-Bromoaniline, H₂SO₄, Glycerol, Oxidant) reaction 2. Controlled Reaction (Heating & Reflux) reagents->reaction 140-145°C workup 3. Work-up (Quenching & Neutralization) reaction->workup Cooling extraction 4. Extraction (e.g., with Toluene) workup->extraction pH 6-7 purification 5. Purification (Vacuum Distillation) extraction->purification Concentration product Pure 6-Bromoquinoline purification->product

Caption: Key stages from reaction setup to final product purification.

Troubleshooting Flowchart: Diagnosing Low Yield

This decision tree helps identify and solve common causes of low product yield in the Skraup synthesis.

G Troubleshooting Flowchart for Low Yield start Problem: Low Yield q1 Was the reaction vigorous / much tar? start->q1 a1_yes Improve Control: - Add FeSO₄ moderator - Slower acid addition - Better temp. control q1->a1_yes Yes q2 Was anhydrous glycerol used? q1->q2 No a1_yes->q2 a2_no Use high-purity, anhydrous glycerol q2->a2_no No q3 Was work-up pH controlled to 6-7? q2->q3 Yes a2_no->q3 a3_no Optimize neutralization step before extraction q3->a3_no No q4 Was reaction time sufficient (TLC check)? q3->q4 Yes a3_no->q4 a4_no Increase reflux time (e.g., up to 8h) q4->a4_no No end Yield should improve q4->end Yes a4_no->end

Caption: A decision tree for troubleshooting low yield issues.

References

avoiding polymerization in the Doebner reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this quinoline synthesis and effectively avoid unwanted polymerization.

Troubleshooting Guide

This section addresses common issues encountered during the Doebner reaction in a question-and-answer format, with a focus on preventing polymerization.

Q1: My reaction mixture has turned into a thick, dark, intractable tar. What is happening and how can I prevent it?

A1: This is a classic sign of significant polymerization of the aldehyde or α,β-unsaturated carbonyl compound, a common side reaction in the Doebner and Doebner-von Miller syntheses, especially under harsh acidic conditions and at high temperatures. The strong acid catalyzes the self-condensation of the carbonyl reactant, leading to the formation of high-molecular-weight polymers.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures accelerate the rate of polymerization. Aim for the lowest effective temperature at which the reaction proceeds at a reasonable rate. Consider stepwise heating to maintain better control.

  • Slow Reagent Addition: Instead of adding the aldehyde or α,β-unsaturated carbonyl compound all at once, add it dropwise or in small portions to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.

  • Employ a Biphasic Solvent System: Sequestering the aldehyde in a non-polar organic solvent (like toluene) while the aniline and acid catalyst are in an aqueous or polar phase can significantly reduce its self-polymerization.

  • Use a Milder Catalyst: Strong Brønsted acids like concentrated sulfuric or hydrochloric acid are often aggressive. Consider using a milder Lewis acid catalyst (e.g., zinc chloride, tin tetrachloride) or a solid acid catalyst, which can offer better control and reduce tar formation.

  • Protect the Carbonyl Group: For α,β-unsaturated aldehydes like acrolein, using an acetal protecting group (e.g., acrolein diethyl acetal) is a highly effective strategy. The acetal is stable but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, preventing its rapid polymerization.

Q2: My reaction yielded the desired quinoline, but the yield is very low, and purification is difficult due to a sticky byproduct. How can I improve this?

A2: Low yields are often a direct consequence of the polymerization of your starting materials. Even if the reaction doesn't turn into a solid tar, the formation of soluble oligomers can consume reactants and complicate the purification process.

Improvement Strategies:

  • Optimize Catalyst and Solvent: A systematic screening of catalysts and solvents can identify conditions that favor the desired reaction over polymerization. For instance, studies have shown that for certain anilines, using BF₃·THF in acetonitrile can provide good yields.

  • Control Stoichiometry: In some variations of the Doebner reaction, using an excess of the aniline and aldehyde can act as a hydrogen transfer agent, which can improve the yield of the final oxidized quinoline product.

  • Thorough Purification: To remove polymeric byproducts, a carefully executed acid-base workup is crucial. The basic quinoline product can be extracted into an organic solvent after neutralizing the acidic reaction mixture, leaving many of the polymeric impurities in the aqueous layer. Subsequent column chromatography or recrystallization is often necessary to achieve high purity.

Q3: I'm using an aniline with a strong electron-withdrawing group and getting very low to no product. Is this related to polymerization?

A3: While polymerization can still be a competing reaction, anilines with strong electron-withdrawing groups are inherently less nucleophilic and therefore less reactive in the Doebner reaction.[1] This low reactivity can lead to poor yields, and under forcing conditions (higher temperatures or longer reaction times) to try and drive the reaction, polymerization of the carbonyl compound can become the dominant pathway.

Solutions for Unreactive Anilines:

  • Modified Doebner "Hydrogen-Transfer" Reaction: A modified protocol has been developed for electron-deficient anilines that has been shown to improve yields.[2]

  • Catalyst Choice: For these less reactive substrates, a more active catalytic system might be necessary. Screening different Lewis acids can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner reaction?

The primary cause is the acid-catalyzed self-condensation of the aldehyde or α,β-unsaturated carbonyl compound. These molecules are susceptible to polymerization, a reaction that is often accelerated by the same conditions (strong acids, heat) used to promote the Doebner reaction itself.

Q2: Are there "greener" or milder alternatives to strong acids like H₂SO₄?

Yes, several milder and more environmentally friendly catalysts have been explored. Lewis acids such as tin tetrachloride, scandium(III) triflate, and zinc chloride can be effective.[3] Additionally, solid acid catalysts and ionic liquids have been used to promote the reaction under more controlled conditions.[4]

Q3: How does a biphasic system work to prevent polymerization?

In a biphasic system (e.g., toluene and water with an acid catalyst), the less polar aldehyde or α,β-unsaturated carbonyl compound preferentially dissolves in the organic phase (toluene). The more polar aniline salt resides in the aqueous acidic phase. The reaction occurs at the interface, where the concentration of the carbonyl compound available for self-polymerization in the acidic phase is kept low.

Q4: Can I use any protecting group for the aldehyde?

An acetal is the most common and effective protecting group for this purpose. It is stable under neutral and basic conditions but is readily cleaved under the acidic conditions of the Doebner reaction to generate the aldehyde in situ. This slow, controlled release of the reactive species is key to preventing polymerization.

Data Presentation

Table 1: Comparison of Catalysts in the Doebner Reaction for the Synthesis of Quinoline-4-carboxylic Acids

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂NSO₃HWaterReflux192[2]
BF₃·THFMeCN651275[2]
Hf(OTf)₄CH₂Cl₂RT4844
HClEthanolReflux-Low/Ineffective
H₂SO₄EthanolReflux-Low/Ineffective

Note: Yields are for specific substrates and may vary. The table illustrates the potential for different catalysts to influence reaction outcomes.

Table 2: Effect of Reaction Conditions on Quinoline Synthesis via Doebner-von Miller Reaction

Carbonyl SourceCatalystSolvent SystemTemperature (°C)Yield (%)Key ObservationReference
AcroleinHClMonophasic (Ethanol)RefluxLowSignificant tar formation
Acrolein Diethyl AcetalNi/Beta ZeoliteSolvent-free (Microwave)-83High yield, reduced byproducts[3]
CrotonaldehydeHCl/ZnCl₂Monophasic100ModerateTar formation still possible
CrotonaldehydeHClBiphasic (Toluene/Water)RefluxImprovedReduced polymerization, easier workup

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of Quinoline using Acrolein Diethyl Acetal (Reduced Polymerization)

This protocol utilizes an acetal-protected aldehyde to minimize polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted aniline (1.0 equiv) and an acid catalyst (e.g., Ni/Beta zeolite or a strong Brønsted acid like HCl).

  • Reagent Addition: Add acrolein diethyl acetal (1.2-1.5 equiv) to the mixture.

  • Reaction Conditions: The reaction can be performed under solvent-free microwave irradiation for a short period or by conventional heating in a suitable solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. After completion, cool the reaction mixture to room temperature. b. If a solid catalyst is used, filter it off. c. Carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). d. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). e. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. f. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Doebner Reaction using a Biphasic System

This protocol demonstrates the use of a two-phase system to sequester the aldehyde and reduce polymerization.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve the aniline (1.0 equiv) in an aqueous solution of hydrochloric acid.

  • Reagent Addition: Add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 equiv) in toluene to the flask.

  • Reaction Conditions: Heat the biphasic mixture to reflux with vigorous stirring to ensure adequate mixing at the interface. Monitor the reaction by TLC.

  • Workup: a. Cool the reaction mixture to room temperature and separate the two layers. b. Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution. c. Extract the liberated quinoline product with an organic solvent (e.g., toluene or diethyl ether). d. Combine the organic layers, wash with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Doebner_Reaction_vs_Polymerization cluster_doebner Desired Doebner Pathway cluster_polymerization Competing Polymerization Pathway Reactants Aniline + Aldehyde + Pyruvic Acid SchiffBase Schiff Base (Imine) Reactants->SchiffBase MichaelAddition Michael Addition with Enol of Pyruvic Acid SchiffBase->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Quinoline-4-carboxylic Acid (Desired Product) Oxidation->Product Aldehyde Aldehyde AcidCatalyst H+ Aldehyde->AcidCatalyst Polymer Polymer/Tar (Byproduct) AcidCatalyst->Polymer  Self-condensation

Caption: Competing pathways in the Doebner reaction.

Troubleshooting_Workflow Start Problem: Low Yield / Tar Formation Cause Primary Cause: Aldehyde Polymerization Start->Cause Strategy Select Mitigation Strategy Cause->Strategy Temp Lower Reaction Temperature Strategy->Temp Conditions Addition Slow Reagent Addition Strategy->Addition Procedure Biphasic Use Biphasic System Strategy->Biphasic System Protect Use Acetal Protecting Group Strategy->Protect Reagents Catalyst Optimize Catalyst (e.g., Milder Lewis Acid) Strategy->Catalyst Catalysis Purify Purification: Acid-Base Extraction & Chromatography Temp->Purify Addition->Purify Biphasic->Purify Protect->Purify Catalyst->Purify End Improved Yield & Purity Purify->End

Caption: Troubleshooting workflow for polymerization issues.

References

Validation & Comparative

A Comparative Guide to Fluorescent Cores: 6-Bromo-2-phenylquinoline-4-carboxylic acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. The selection of an appropriate fluorescent core is paramount for the success of these investigations, directly impacting sensitivity, specificity, and the reliability of experimental data. This guide provides a comprehensive comparison of 6-Bromo-2-phenylquinoline-4-carboxylic acid with other widely used fluorescent cores, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Overview of Core Fluorescent Scaffolds

Fluorescent molecules, or fluorophores, are characterized by their ability to absorb light at a specific wavelength and emit it at a longer wavelength. The choice of a fluorophore is dictated by several key photophysical properties, including its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), fluorescence quantum yield (the efficiency of light emission), and photostability.

This guide focuses on a comparative analysis of the following fluorescent cores:

  • This compound: A member of the quinoline-based dye family. While specific photophysical data for this exact compound is not extensively available in public literature, the properties of structurally similar 2-phenylquinoline-4-carboxylic acid derivatives provide valuable insights into its potential performance. Quinoline-based probes are known for their sensitivity to the local environment, making them promising candidates for developing sensors for pH, metal ions, and other analytes.[1][2][3]

  • Fluorescein: A long-standing and widely used green-emitting fluorophore known for its high quantum yield. However, its fluorescence is notably pH-sensitive, which can be a limitation or a feature depending on the application.

  • Rhodamine B: A bright, red-emitting dye with good photostability. It is less pH-sensitive than fluorescein in the physiological range.

  • BODIPY (Boron-dipyrromethene): A versatile class of dyes with sharp emission peaks, high quantum yields, and good photostability. Their spectral properties are relatively insensitive to solvent polarity and pH.

  • Cyanine Dyes (e.g., Cy3, Cy5): A family of dyes with tunable absorption and emission properties across the visible and near-infrared spectrum. They are known for their high molar extinction coefficients.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of the discussed fluorescent cores. It is important to note that for this compound, the data is inferred from structurally related quinoline derivatives and should be considered as an estimate. The actual performance should be determined experimentally.

Fluorescent CoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Key Characteristics
This compound (estimated) ~320 - 380[3]~400 - 500[3]Data Not AvailableVariable[3]Environmentally sensitive, potential for sensing applications.[1][2][3]
Fluorescein ~494~520~70,000~0.925High quantum yield, pH-sensitive.
Rhodamine B ~550~580~110,000~0.70Bright, good photostability.
BODIPY FL ~503~512>80,000~0.9Sharp emission, insensitive to pH and solvent polarity.
Cyanine 3 (Cy3) ~550~570~150,000~0.2High molar extinction coefficient, part of a tunable series.
Cyanine 5 (Cy5) ~650~670~250,000~0.2Far-red emission, high molar extinction coefficient.

Experimental Protocols

Accurate characterization of fluorescent probes is critical for their effective application. Below are detailed methodologies for two fundamental experiments in fluorescence spectroscopy.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a precise amount of the fluorescent dye and dissolve it in a known volume of a suitable high-purity solvent to create a stock solution of a specific molar concentration.[4]

  • Preparation of Dilutions: Perform a series of accurate dilutions from the stock solution to prepare at least five solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the instrument to scan a wavelength range that includes the expected absorption maximum (λmax) of the dye.[4]

  • Determination of λmax: Use one of the prepared dilutions to record the absorption spectrum and determine the wavelength of maximum absorbance (λmax).[4]

  • Absorbance Measurements: Set the spectrophotometer to the determined λmax. Use the pure solvent as a blank to zero the instrument. Measure and record the absorbance of each of the prepared standard solutions at λmax.[4]

  • Data Analysis: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm.[5]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence intensity of a sample to that of a standard with a known quantum yield.[6][7][8]

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample being tested.[6]

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[9]

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.[6]

  • Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.[6]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns²/nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different).[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for a live-cell imaging experiment using a fluorescent probe.

G cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture probe_loading Fluorescent Probe Loading cell_culture->probe_loading washing Washing probe_loading->washing microscope_setup Microscope Setup washing->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Quantification image_processing->quantification interpretation Interpretation quantification->interpretation

Caption: A generalized workflow for live-cell fluorescence microscopy.

Signaling Pathway: pH Sensing in Lysosomes

Quinoline-based probes can be designed to be sensitive to pH. The diagram below illustrates the principle of a pH-sensitive probe that fluoresces in the acidic environment of a lysosome. This is often achieved through a process like intramolecular charge transfer (ICT) which is modulated by protonation.[10]

G cluster_cell Cellular Environment cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5) probe_off Probe (Non-fluorescent) probe_on Probe-H+ (Fluorescent) probe_off->probe_on Protonation probe_on->probe_off Deprotonation emission Emission (Fluorescence) probe_on->emission excitation Excitation Light excitation->probe_on

Caption: Mechanism of a pH-sensitive fluorescent probe in a lysosome.

Logical Comparison of Fluorescent Cores

This diagram provides a logical framework for selecting a fluorescent core based on key experimental requirements.

G start Start: Select Fluorescent Core q1 Need High Quantum Yield? start->q1 q2 pH Sensitivity a Concern? q1->q2 Yes q3 Need Far-Red Emission? q1->q3 No fluorescein Fluorescein q2->fluorescein No bodipy BODIPY q2->bodipy Yes rhodamine Rhodamine B q3->rhodamine No cy5 Cyanine 5 q3->cy5 Yes q4 Need Environmental Sensing? q4:e->rhodamine:w No quinoline Quinoline-based (e.g., this compound) q4->quinoline Yes rhodamine->q4

Caption: Decision tree for selecting a suitable fluorescent core.

Conclusion

The selection of a fluorescent core is a critical step in the design of robust and informative biological assays. While classic dyes like fluorescein and rhodamine offer bright and reliable performance, newer scaffolds such as BODIPY and Cyanine dyes provide enhanced photostability and spectral tunability. This compound and its derivatives represent a promising class of fluorophores, particularly for the development of smart probes that respond to their environment. Researchers are encouraged to use this guide as a starting point and to perform thorough experimental validation of their chosen fluorescent probes to ensure the highest quality data for their specific applications.

References

A Comparative Guide to Quinoline Carboxylic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids represent a privileged scaffold in the fields of catalysis and medicinal chemistry. Their utility as both catalysts and ligands stems from the unique electronic properties of the quinoline ring system and the coordinating ability of the carboxylic acid moiety. This guide provides an objective comparison of the synthesis, catalytic applications, and biological activities of key quinoline carboxylic acid isomers, supported by experimental data.

I. Comparative Synthesis of Quinoline-4-Carboxylic Acids

The Doebner and Pfitzinger reactions are cornerstone methods for the synthesis of quinoline-4-carboxylic acids. The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of these reactions.

A. The Doebner Reaction: A Comparative Study of Catalysts

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. Recent advancements have focused on the use of various catalysts to improve yields, particularly with electron-deficient anilines.

Table 1: Comparison of Catalysts in the Doebner Reaction for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids [1][2][3][4]

CatalystSolventTemperature (°C)Time (h)Yield (%)Ref.
NoneEthanolReflux387[3]
p-TSAWater/Ethylene Glycol100385[4]
Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideSolvent-free800.2-0.584-93[5]
Ytterbium perfluorooctanoate [Yb(PFO)3]WaterReflux1-285-95[6]
BF3·THFMeCN652175[1][2]
Trifluoroacetic acid (TFA)EthanolReflux12Low[7]

Experimental Protocol: Doebner Hydrogen-Transfer Reaction [1][2]

A mixture of the substituted aniline (1.0 equiv.), the benzaldehyde derivative (1.1 equiv.), and the acid catalyst (e.g., BF3·THF, 0.5 equiv.) in a suitable solvent (e.g., MeCN) is stirred at a specified temperature (e.g., 65 °C). A solution of pyruvic acid (1.0 equiv.) in the same solvent is then added dropwise over a period of time. The reaction mixture is stirred for several hours and monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by chromatography to yield the desired quinoline-4-carboxylic acid.

II. Comparative Catalytic and Biological Activity

While the synthesis of quinoline carboxylic acids is well-documented, direct comparative studies of their catalytic efficacy are less common. However, their application as ligands in various catalytic systems and their inherent biological activities have been explored, revealing differences between isomers.

A. Application in Catalysis

Quinoline carboxylic acids and their derivatives are effective ligands in a range of metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling and oxidation reactions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group act as effective coordination sites for metal centers.

A study on the catecholase activity of various quinoline derivatives complexed with copper(II) salts demonstrated that the ligand structure significantly influences the catalytic oxidation rate of catechol to o-quinone. While a direct comparison between quinoline-2-carboxylic acid and quinoline-4-carboxylic acid was not the primary focus, the data suggests that substituents on the quinoline ring play a crucial role in the catalytic efficiency.

Experimental Workflow: Catalyst Efficacy Comparison

G Experimental Workflow for Catalyst Comparison cluster_prep Catalyst/Ligand Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis prep1 Synthesize Quinoline Carboxylic Acid Isomers prep2 Complexation with Metal Precursor (e.g., Pd(OAc)2) prep1->prep2 react Perform Catalytic Reaction (e.g., Suzuki Coupling) prep2->react analysis1 Monitor Reaction Progress (TLC, GC, HPLC) react->analysis1 analysis2 Isolate and Purify Product analysis1->analysis2 analysis3 Characterize Product (NMR, MS) analysis2->analysis3 analysis4 Calculate Yield and Turnover Number (TON) analysis3->analysis4 conclusion Compare Performance of Isomeric Catalysts analysis4->conclusion

Caption: A generalized workflow for the comparative evaluation of quinoline carboxylic acid isomers as ligands in a catalytic reaction.

B. Comparative Biological Activity: Enzyme Inhibition

A direct comparison of the inhibitory activity of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid against α-glucosidase and α-amylase, enzymes relevant to diabetes management, reveals significant differences in their potency.[8]

Table 2: Comparative Enzyme Inhibition of Quinoline Carboxylic Acid Isomers [8]

CompoundBiological ActivityAssayIC50 Value (µg/mL)
Quinoline-2-carboxylic acidAntidiabeticα-Glucosidase Inhibition9.1
Antidiabeticα-Amylase Inhibition15.5
Quinoline-4-carboxylic acidAntidiabeticα-Glucosidase Inhibition60.2
Antidiabeticα-Amylase Inhibition152.4

The data clearly indicates that quinoline-2-carboxylic acid is a more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid.[8] Both isomers have also shown notable antiproliferative activity against the MCF7 breast cancer cell line.[8][9]

Experimental Protocol: α-Glucosidase Inhibition Assay [8]

  • Reagent Preparation: Prepare a 100 mM phosphate buffer (pH 6.8), a 1 U/mL α-glucosidase enzyme solution in the buffer, and a 5 mM p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution in the buffer. Test compounds (quinoline-2-carboxylic acid and quinoline-4-carboxylic acid) are dissolved in DMSO and diluted to various concentrations with the phosphate buffer. Acarbose is used as a positive control.

  • Assay Procedure: In a 96-well microplate, add 20 µL of the test compound solution. Add 100 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 15 minutes. Initiate the reaction by adding 20 µL of the PNPG substrate solution.

  • Data Analysis: After incubation, the reaction is stopped with 0.1 M sodium carbonate solution. The absorbance is measured at 405 nm, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids. The mechanism involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group.

pfitzinger_mechanism isatin Isatin keto_acid Keto-acid intermediate isatin->keto_acid Base (e.g., KOH) H₂O imine Imine keto_acid->imine + Carbonyl compound enamine Enamine imine->enamine Tautomerization cyclized Cyclized intermediate enamine->cyclized Intramolecular cyclization quinoline Quinoline-4-carboxylic acid cyclized->quinoline -H₂O

Caption: The reaction mechanism of the Pfitzinger synthesis of quinoline-4-carboxylic acids.[10][11]

III. Conclusion

This comparative guide highlights the versatility of quinoline carboxylic acids in catalysis and medicinal chemistry. The choice of synthetic route, particularly for quinoline-4-carboxylic acids, is influenced by the desired catalyst and reaction conditions, with modern methods offering high yields under greener conditions. While direct comparative data on the catalytic performance of different isomers is an area for further research, existing studies on their biological activities reveal significant differences. Notably, quinoline-2-carboxylic acid demonstrates superior enzyme inhibitory activity compared to its 4-isomer. These findings underscore the importance of isomeric structure in the design of both catalysts and therapeutic agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships of quinoline carboxylic acids in various catalytic transformations.

References

Validating 6-Bromo-2-phenylquinoline-4-carboxylic Acid as a Novel Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel fluorescent probes with superior photophysical properties, enhanced specificity, and biocompatibility is a continuous endeavor in biomedical research and drug discovery. Quinoline derivatives have emerged as a promising class of fluorophores due to their versatile chemical structures and sensitivity to the microenvironment. This guide provides a framework for the validation of a novel quinoline compound, 6-Bromo-2-phenylquinoline-4-carboxylic acid, as a potential fluorescent probe. We will outline the necessary experimental validation steps and compare its hypothetical performance benchmarks against well-established fluorescent probes: DAPI, Hoechst 33342, and Fluorescein.

Overview of this compound

This compound is a quinoline derivative with a chemical structure that suggests potential fluorescent properties. The quinoline core is a known fluorophore, and the phenyl and carboxylic acid substitutions, along with the bromo group, can influence its photophysical characteristics. While specific experimental data on the fluorescence of this particular compound is not yet widely available, its structural similarity to other fluorescent quinoline-based probes makes it a compelling candidate for investigation.

Comparative Analysis of Photophysical Properties

To be a viable fluorescent probe, this compound must exhibit favorable photophysical properties. The following table outlines the key parameters that need to be experimentally determined for this compound and provides a comparison with established probes.

PropertyThis compound (Hypothetical)DAPI (Bound to dsDNA)Hoechst 33342 (Bound to dsDNA)Fluorescein (in 0.1 M NaOH)
Excitation Max (λex) TBD~358 nm~350 nm~490 nm
Emission Max (λem) TBD~461 nm~461 nm~514 nm
Molar Extinction Coefficient (ε) TBD33,000 M⁻¹cm⁻¹42,000 M⁻¹cm⁻¹92,300 M⁻¹cm⁻¹
Quantum Yield (Φ) TBD~0.92~0.80~0.93
Photostability TBDModerateModerateLow
Solubility TBDGood in waterGood in waterGood in water (as salt)

TBD: To Be Determined through experimental validation.

Proposed Experimental Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of this compound as a fluorescent probe.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_cellular In Vitro Cellular Assays cluster_application Application-Specific Validation synthesis Synthesis of this compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification absorption Absorption Spectroscopy (λabs, ε) synthesis->absorption emission Fluorescence Spectroscopy (λex, λem) absorption->emission quantum_yield Quantum Yield Measurement emission->quantum_yield photostability Photostability Assessment quantum_yield->photostability cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) photostability->cytotoxicity cell_permeability Cellular Uptake & Localization cytotoxicity->cell_permeability live_cell_imaging Live-Cell Imaging cell_permeability->live_cell_imaging fixed_cell_staining Fixed-Cell Staining live_cell_imaging->fixed_cell_staining target_binding Target Binding Specificity fixed_cell_staining->target_binding pathway_analysis Signaling Pathway Analysis target_binding->pathway_analysis

Figure 1: Proposed workflow for the validation of a novel fluorescent probe.

Detailed Experimental Protocols

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methods, such as the Doebner-von Miller reaction or a Pfitzinger reaction, followed by purification using techniques like recrystallization or column chromatography. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Photophysical Measurements
  • Absorption and Emission Spectra: The absorption spectrum is measured using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex) and the molar extinction coefficient (ε). The fluorescence emission spectrum is then recorded on a spectrofluorometer by exciting the sample at its λex to determine the emission maximum (λem).

  • Fluorescence Quantum Yield (Φ): The quantum yield is a measure of the efficiency of fluorescence. It can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Photostability: The photostability is assessed by continuously exposing the fluorescent probe to excitation light and monitoring the decrease in fluorescence intensity over time.

In Vitro Cellular Assays
  • Cytotoxicity Assay: To evaluate the potential toxicity of the compound to living cells, assays such as the MTT or LDH assay should be performed. These assays measure cell viability and membrane integrity after incubation with varying concentrations of the probe.

  • Cellular Uptake and Localization: Live cells are incubated with the fluorescent probe, and fluorescence microscopy is used to determine if the probe can cross the cell membrane and to identify its subcellular localization (e.g., nucleus, cytoplasm, mitochondria). Co-localization studies with organelle-specific dyes can be employed for precise localization.

Potential Application in Signaling Pathway Analysis

A novel fluorescent probe with specific targeting capabilities can be a powerful tool for studying cellular signaling pathways. For instance, a quinoline-based probe could potentially be designed to target specific enzymes or receptors involved in key signaling cascades.

Hypothetical Application: Monitoring Caspase-3 Activity in Apoptosis

If this compound were functionalized with a caspase-3 recognition motif (e.g., DEVD), it could potentially serve as a "turn-on" fluorescent probe for apoptosis.

Caspase_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_probe_activation Probe Activation cluster_cellular_response Cellular Response stimulus e.g., DNA damage, Growth factor withdrawal caspase9 Caspase-9 (Initiator) stimulus->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates probe_inactive Probe-DEVD (Non-fluorescent) caspase3->probe_inactive cleaves DEVD probe_active Probe (Fluorescent) probe_inactive->probe_active apoptosis Apoptosis probe_active->apoptosis reports

Figure 2: Hypothetical signaling pathway for a caspase-3 activated fluorescent probe.

Conclusion

While the fluorescent properties of this compound are yet to be experimentally validated, its chemical structure holds promise for its development as a novel fluorescent probe. The systematic validation workflow outlined in this guide, coupled with a comparative analysis against established probes, provides a robust framework for its evaluation. Successful validation would add a new tool to the arsenal of fluorescent probes available to researchers, potentially enabling new insights in cell biology and drug discovery.

A Comparative Guide to the Synthesis of Quinoline-4-Carboxylic Acids: Doebner vs. Pfitzinger

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acids, a critical scaffold in medicinal chemistry, the choice between the Doebner and Pfitzinger reactions is a pivotal decision. This guide provides an objective comparison of these two classical methods, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

At a Glance: Doebner vs. Pfitzinger Synthesis

FeatureDoebner SynthesisPfitzinger Synthesis
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl compound (with α-methylene group)
Reaction Conditions Typically acidic (e.g., p-TSA, BF₃·OEt₂)Strongly basic (e.g., KOH, NaOH)
Key Intermediates Schiff base, Enol of pyruvic acidIsatinic acid salt, Enamine
Primary Product 2-Substituted quinoline-4-carboxylic acidsSubstituted quinoline-4-carboxylic acids
Substrate Scope Wide range of anilines and aldehydes. Modified protocols accommodate electron-withdrawing groups on the aniline.[1]Broad range of enolizable ketones and aldehydes.[2] Limited by the stability of functional groups on isatin under basic conditions.[3]
Key Advantages Versatility in aniline and aldehyde substrates, allowing for diverse substitution patterns.Good yields for many substrates, straightforward procedure.
Key Limitations Can suffer from low yields with electron-deficient anilines in conventional methods.[1] Potential for side reactions like benzylamine byproduct formation.[4]Harsh basic conditions can be incompatible with sensitive functional groups.[3] Tar formation can be an issue.[4]

Reaction Mechanisms

The fundamental difference between the Doebner and Pfitzinger syntheses lies in their reaction pathways, initiated by different starting materials and proceeding under opposing pH conditions.

Doebner Synthesis Pathway

The Doebner reaction is a three-component condensation. The proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the quinoline-4-carboxylic acid.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization -H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Pfitzinger Synthesis Pathway

The Pfitzinger reaction commences with the base-catalyzed hydrolysis of isatin to form an isatinic acid salt. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an enamine, which subsequently cyclizes and dehydrates to afford the final product.[5]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid Hydrolysis KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Comparative Experimental Data

The choice of synthesis can be significantly influenced by the expected yield for a given set of substrates. The following tables summarize reported yields for both reactions under various conditions.

Doebner Synthesis: Representative Yields

A modified Doebner hydrogen transfer reaction has been shown to be effective for a range of anilines, including those with electron-withdrawing groups.[6]

Aniline Substituent (R¹)Aldehyde (R²CHO)ProductYield (%)
4-OCH₃Benzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid91
4-CH₃Benzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88
HBenzaldehyde2-Phenylquinoline-4-carboxylic acid85
4-ClBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid75
4-CF₃Benzaldehyde2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid68

Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Data is illustrative and based on reported findings. Actual yields may vary.[6]

Pfitzinger Synthesis: Representative Yields

The Pfitzinger reaction is known for its good to excellent yields with a variety of ketones.

Isatin SubstituentCarbonyl CompoundProductYield (%)Reference
HAcetone2-Methylquinoline-4-carboxylic acid80[2]
HAcetophenone2-Phenylquinoline-4-carboxylic acid94[7]
H4-Methylacetophenone2-(4-Methylphenyl)quinoline-4-carboxylic acid40.43[8]
HBenzophenone2,2-Diphenylquinoline-4-carboxylic acid94[7]
5-Chloro5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid86 (acidic), 36 (basic)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory.

Protocol for Modified Doebner Synthesis

This protocol is adapted from a hydrogen-transfer modification of the Doebner reaction, which shows improved yields for electron-deficient anilines.[6]

Materials:

  • Substituted aniline (1.8 mmol)

  • Substituted aldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline and the substituted aldehyde in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by solidification and filtration or by column chromatography.

Protocol for Pfitzinger Synthesis

This protocol describes a general procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.[7][8]

Materials:

  • Isatin (0.0075 mol)

  • Ketone (0.015 mol)

  • Potassium hydroxide (KOH) (0.02 mol)

  • Ethanol (absolute, 40 mL)

  • Water (1 mL)

  • Dilute hydrochloric acid or acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown.

  • Gradually add the ketone to the mixture.

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for about 24 hours, monitoring the reaction by thin-layer chromatography.[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow Comparison

The selection of a synthetic route often depends on the available starting materials and the desired substitution pattern on the final quinoline ring.

Synthesis_Comparison cluster_doebner Doebner Synthesis cluster_pfitzinger Pfitzinger Synthesis D_Start Start with: Aniline & Aldehyde D_Reagent Key Reagent: Pyruvic Acid D_Start->D_Reagent D_Cond Conditions: Acidic D_Reagent->D_Cond D_Product Product: 2-Substituted Quinoline-4-Carboxylic Acid D_Cond->D_Product P_Start Start with: Isatin P_Reagent Key Reagent: Carbonyl with α-methylene P_Start->P_Reagent P_Cond Conditions: Basic P_Reagent->P_Cond P_Product Product: Substituted Quinoline-4-Carboxylic Acid P_Cond->P_Product Decision Desired Substitution & Starting Material Availability Decision->D_Start Decision->P_Start

Caption: Decision workflow for choosing between Doebner and Pfitzinger synthesis.

Conclusion

Both the Doebner and Pfitzinger syntheses are powerful and enduring methods for the preparation of quinoline-4-carboxylic acids. The Doebner reaction offers greater flexibility in terms of the substitution pattern on the benzene ring of the quinoline nucleus, starting from a wide variety of anilines. Modern modifications have expanded its utility to include traditionally less reactive anilines. The Pfitzinger reaction, while limited by the need for base-stable functionalities, provides a reliable and often high-yielding route from readily available isatins and carbonyl compounds. The choice between these two syntheses will ultimately be guided by the specific target molecule, the availability of starting materials, and the chemical compatibility of the substrates with the required acidic or basic reaction conditions.

References

Assessing the Purity of Synthesized 6-Bromo-2-phenylquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for determining the purity of synthesized 6-Bromo-2-phenylquinoline-4-carboxylic acid, a key intermediate in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

The synthesis of this compound, often achieved through multicomponent reactions like the Doebner synthesis, can result in a product containing various impurities. These may include unreacted starting materials (e.g., 4-bromoaniline, benzaldehyde, pyruvic acid), intermediates, and byproducts from side reactions. A thorough purity analysis is crucial to ensure that the biological or chemical activity observed is attributable to the target compound and not its contaminants.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is recommended for a comprehensive purity profile of this compound. The following tables summarize illustrative quantitative data from the analysis of a synthesized batch of the target compound and a common alternative, 2-phenylquinoline-4-carboxylic acid, using HPLC, qNMR, and LC-MS.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Data

AnalytePurity by HPLC (%)Retention Time (min)Key Impurities Detected (and their Retention Times)
This compound 98.28.54-bromoaniline (2.1 min), Benzaldehyde (3.4 min), Unknown byproduct (7.9 min)
2-phenylquinoline-4-carboxylic acid (Alternative) 99.17.8Aniline (1.8 min), Benzaldehyde (3.4 min)

Table 2: Quantitative Nuclear Magnetic Resonance (qNMR) Data

AnalytePurity by ¹H qNMR (%)Key Impurities Detected (and their characteristic signals)
This compound 98.5Residual solvent (e.g., DMSO-d₆ at δ 2.50 ppm), Trace grease (around δ 1.25 ppm)
2-phenylquinoline-4-carboxylic acid (Alternative) 99.3Residual solvent (e.g., DMSO-d₆ at δ 2.50 ppm)

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Data

AnalyteMolecular Weight Confirmation (Observed m/z)Key Impurities Identified by Mass (Observed m/z)
This compound [M+H]⁺: 328.0 (Calculated: 328.00)4-bromoaniline: [M+H]⁺ 172.0, Benzaldehyde: [M+H]⁺ 107.1
2-phenylquinoline-4-carboxylic acid (Alternative) [M+H]⁺: 250.1 (Calculated: 250.08)Aniline: [M+H]⁺ 94.1, Benzaldehyde: [M+H]⁺ 107.1

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is a robust technique for the quantification of the main compound and the separation and detection of non-volatile impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in methanol).

  • Gradient Program:

    • Start with 60% A, hold for 1 minute.

    • Ramp to 30% A over 10 minutes.

    • Hold at 30% A for 2 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2][3][4][5][6]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (a delay of 30-60 seconds is often sufficient).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities by their mass-to-charge ratio.[7][8][9]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC method as described above can be used.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: The mass spectrum of the main chromatographic peak should correspond to the protonated molecule [M+H]⁺ of this compound. The mass spectra of the impurity peaks can be used to identify them by comparing their m/z values with those of potential byproducts and starting materials.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Synthesis and Purification cluster_1 Purity Assessment cluster_2 Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Quantitative Purity qnmr qNMR Analysis purification->qnmr Absolute Purity lcms LC-MS Analysis purification->lcms Identity Confirmation & Impurity ID data_analysis Compare Results hplc->data_analysis qnmr->data_analysis lcms->data_analysis final_report Final Purity Report data_analysis->final_report

Caption: Workflow for the purity assessment of synthesized compounds.

Conceptual Signaling Pathway

Quinoline-4-carboxylic acid derivatives are known to interact with various biological targets. For instance, some analogs act as inhibitors of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Cytotoxicity of Bromo-Substituted Quinoline and Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of bromo-substituted quinoline and quinazoline derivatives, with a focus on compounds structurally related to 6-Bromo-2-phenylquinoline-4-carboxylic acid. Due to the limited availability of extensive published data on a homologous series of this compound derivatives, this document leverages findings from closely related structures to offer insights into their potential as anticancer agents. The information presented herein, including experimental data and methodologies, is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 8a 6-Bromo quinazolineMCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[1]
Compound 5b 6-BromoquinazolineMCF-7 (Breast)0.53[2]
SW480 (Colon)1.95[2]
Compound 6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[3]
BMAQ 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineL1210, HL-60, U-937 (Leukemia)Not specified, but showed dose-dependent growth inhibition[4]

Note: The data presented is for comparative purposes and is derived from studies on related but structurally distinct molecules. Direct extrapolation of these values to novel this compound derivatives should be done with caution.

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation and comparison of the cytotoxic potential of novel compounds. The following sections detail the protocols for commonly employed assays.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.[5]

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry

This assay is used to determine if the cytotoxic effect of a compound is mediated through the induction of apoptosis (programmed cell death).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in binding buffer, and Annexin V-FITC and PI are added.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the general workflow for assessing the cytotoxic properties of novel chemical entities.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies start Synthesis of This compound derivatives purification Purification start->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_treatment Treatment with Test Compounds characterization->compound_treatment cell_culture Cell Line Maintenance cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) data_analysis->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis data_analysis->cell_cycle_analysis pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: A generalized workflow for the synthesis, in vitro screening, and mechanism of action studies of novel anticancer compounds.

Postulated Signaling Pathway Inhibition

Based on the mechanisms of action proposed for structurally related quinoline and quinazoline derivatives, a plausible target for this compound derivatives is the EGFR signaling pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TestCompound 6-Bromo-2-phenylquinoline -4-carboxylic acid derivative TestCompound->EGFR Inhibits

Caption: A postulated mechanism of action involving the inhibition of the EGFR signaling cascade by a this compound derivative.

References

A Comparative Guide to the Quantum Yield of Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantum yield of quinoline-based fluorescent probes against other common fluorophores used in various research applications. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter for selecting the optimal probe for applications ranging from bio-imaging to ion sensing. The data presented herein is collated from various scientific publications to aid in the informed selection of fluorescent probes.

Data Presentation: Quantum Yield Comparison

The following tables summarize the quantum yield of selected quinoline-based fluorescent probes and their alternatives for specific applications.

Table 1: Comparison of Fluorescent Probes for Zinc (Zn²⁺) Sensing

Probe NameFluorophore ClassQuantum Yield (Φ) (Free)Quantum Yield (Φ) (Bound to Zn²⁺)Fold ChangeSolvent/Conditions
QZ1 [1]Quinoline-Fluorescein0.0240.78~3350 mM PIPES, 100 mM KCl, pH 7
QZ2 [1]Quinoline-Fluorescein0.0050.70~14050 mM PIPES, 100 mM KCl, pH 7
QP2 Quinoline-0.33Turn-onDMSO/H₂O (fw = 95%)
PQPc [2]Pyrazoloquinoline0.0075 (in ACN)0.10~13Acetonitrile
ZP1 [1]Fluorescein---50 mM PIPES, 100 mM KCl, pH 7
FluoZin-3 FluoresceinLowHigh>100Aqueous Buffer

Table 2: Comparison of Fluorescent Probes for pH Sensing

Probe NameFluorophore ClassQuantum Yield (Φ) (Protonated)Quantum Yield (Φ) (Deprotonated)pKaSolvent/Conditions
1-methyl-7-amino-quinolinium derivatives [3][4]Quinolinium0.6 - 0.8Quenched5.5 - 11Aqueous Media
BCECF [5]FluoresceinWeakly FluorescentHighly Fluorescent~6.97Aqueous Buffer
SNARF-5F [3]Benzofuran---Aqueous Buffer

Table 3: Comparison of Fluorescent Probes for Mercury (Hg²⁺) Sensing

Probe NameFluorophore ClassQuantum Yield (Φ) (Free)Quantum Yield (Φ) (Bound to Hg²⁺)Fold ChangeSolvent/Conditions
PQT [6]Quinoline-ThioureaQuenchedFluorescentTurn-onMeCN/H₂O (1/1, v/v), HEPES, pH 8.0
Rhodamine B derivative [7]RhodamineLowHighTurn-onMeOH–Tris buffer, pH 7.4
CdTe QDs/Rhodamine B [8]Quantum Dot/RhodamineHigh (QDs)Quenched (QDs)Turn-offAqueous Solution

Table 4: Comparison of Fluorescent Probes for Viscosity Sensing

Probe NameFluorophore ClassQuantum Yield (Φ) (Low Viscosity)Quantum Yield (Φ) (High Viscosity)Fold ChangeSolvent/Conditions
BQL [5]Benzothiophene-Quinoline0.00210.0126~6Methanol/Glycerol mixtures
CMTP-1 [4]QuinolineLowHighTurn-on-
Coumarin-Quinoline (QI-1) [9]Coumarin-QuinolineLowHigh (AIE)Turn-on-

Table 5: Comparison of Fluorescent Probes for Lysosome and Mitochondria Imaging

Probe NameFluorophore ClassTarget OrganelleQuantum Yield (Φ)Solvent/Conditions
HCL-2 [10]Heptamethine CyanineLysosome--
Lyso-RC [11]Coumarin-ResorufinLysosome--
CMTP-1 [4]QuinolineMitochondriaViscosity-dependent-
BQL [5]Benzothiophene-QuinolineMitochondriaViscosity-dependent-

Experimental Protocols

Relative Quantum Yield Measurement

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Standard: A fluorescent standard with a well-characterized quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Sample: The fluorescent probe of interest.

  • Solvent: Spectroscopic grade solvent.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength (λ_ex) using the UV-Vis spectrophotometer. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at λ_ex. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the standard and the sample.

    • Determine the slope (gradient, m) of the resulting linear plots for both the standard (m_std) and the sample (m_smp).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

    Φ_smp = Φ_std * (m_smp / m_std) * (η_smp² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_smp and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_smp and η_std are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Fluorescence Sensing Mechanisms

The fluorescence response of many quinoline-based probes is governed by specific photophysical processes upon interaction with their target analyte. Understanding these mechanisms is crucial for probe design and data interpretation.

Sensing_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Probe Fluorophore-Spacer-Receptor PET_Off Fluorescence OFF (PET Quenching) PET_Probe->PET_Off Excitation PET_On Fluorescence ON (PET Inhibition) PET_Probe->PET_On Analyte Binding PET_Analyte Analyte CHEF_Probe Fluorophore-Chelator CHEF_Quenched Fluorescence Quenched (Free Rotor) CHEF_Probe->CHEF_Quenched Excitation CHEF_Enhanced Fluorescence Enhanced (Rigid Complex) CHEF_Probe->CHEF_Enhanced Chelation CHEF_Ion Metal Ion ESIPT_Probe Probe (Enol) ESIPT_Excited Excited State (Enol) ESIPT_Probe->ESIPT_Excited Excitation ESIPT_Keto Excited State (Keto) ESIPT_Excited->ESIPT_Keto Proton Transfer ESIPT_Emission Large Stokes Shift Emission ESIPT_Keto->ESIPT_Emission Emission ICT_Probe Donor-π-Acceptor ICT_Excited Excited State (ICT) ICT_Probe->ICT_Excited Excitation ICT_Emission Solvatochromic Emission ICT_Excited->ICT_Emission Emission

Caption: Common fluorescence signaling mechanisms in quinoline-based probes.

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps involved in the experimental determination of relative fluorescence quantum yield.

QY_Workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_solutions->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Slopes (m) plot->calculate final_calc Calculate Quantum Yield (Φ) calculate->final_calc end End final_calc->end

Caption: Workflow for relative quantum yield measurement.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-phenylquinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like 6-Bromo-2-phenylquinoline-4-carboxylic acid are fundamental to laboratory safety and environmental stewardship. This guide outlines the essential, step-by-step procedures for the proper disposal of this halogenated organic compound, ensuring a secure and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal protocol, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

In the event of a spill, the material should be contained using an inert absorbent, such as sand or silica gel.[2] The absorbed substance should then be carefully collected and placed into a designated, sealed container for hazardous waste disposal.[3][4]

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes or airborne particles.[5]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRequired for handling the solid powder to prevent inhalation and for handling solutions where vapors may be generated.[5]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[5]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during activities with a high risk of splashing.[5]Secondary

Waste Classification and Segregation

This compound is categorized as a halogenated organic compound .[6] Therefore, it is critical to segregate this waste from other chemical streams. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2][6] It is crucial to avoid mixing this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[6][7][8]

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste This compound, Chloroform, DichloromethaneDesignated, labeled, and sealed container for halogenated organic waste.[2][6]
Non-Halogenated Organic Waste Acetone, Ethanol, HexaneDesignated, labeled, and sealed container for non-halogenated organic waste.[2][6]
Aqueous Waste Dilute, neutralized acid/base solutionsDesignated container for aqueous waste.[2][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Laboratories must strictly adhere to their institution's specific waste management protocols and all local, state, and federal regulations.[1]

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Select a chemically resistant container equipped with a secure, leak-proof lid. This container must be explicitly labeled as "Halogenated Organic Waste" and should list "this compound" as a component.[2]

  • Waste Collection: Carefully transfer the waste, including any contaminated materials like absorbent pads or disposable labware, into the designated container.[1][2] To prevent overfilling, it is advisable not to exceed 80% of the container's capacity.[2]

  • Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area, away from any incompatible materials.

  • Documentation: Maintain a meticulous log of the accumulated waste, detailing the chemical name, quantity, and date of accumulation.[2]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.[2] Ensure that all documentation regarding the waste's contents is provided.

Disposal Decision Workflow

G start Waste Generated Containing This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste YES: Classify as Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste NO: Segregate into appropriate non-halogenated waste stream is_halogenated->non_halogenated_waste No collect Collect in a designated, labeled, and sealed container halogenated_waste->collect non_halogenated_waste->collect store Store in a cool, dry, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary and Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from structurally related compounds, the primary risks include irritation to the skin, eyes, and respiratory system. It may also be harmful if swallowed.

Hazard Identification:

Hazard CategoryGHS Hazard StatementPictogram
Acute Oral ToxicityH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[5]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[5] Gloves should be inspected for defects before use and changed immediately upon contamination.[5] Fully enclosed shoes made of a chemical-resistant material are mandatory.[5]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

Preparation and Engineering Controls:

  • Designated Area: All manipulations of this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne dust.

  • Ventilation Check: Before starting work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

Weighing and Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Transferring the Solid: To minimize dust generation, avoid pouring the powdered compound. Instead, use a spatula to transfer small amounts. Keep the container closed as much as possible.

  • Weighing: If the balance cannot be placed inside the fume hood, tare a sealed container, add the compound to the container inside the fume hood, and then re-seal it before moving it to the balance for weighing.

Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in laboratory areas.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous waste.

Disposal Method:

  • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Do not empty the chemical into drains.[3]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound Inside Fume Hood prep3->handle1 handle2 Perform Experimental Manipulations handle1->handle2 clean1 Decontaminate Work Surfaces & Equipment handle2->clean1 clean2 Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

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6-Bromo-2-phenylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.